Rebaudioside J
Description
Structure
2D Structure
Properties
Molecular Formula |
C50H80O27 |
|---|---|
Molecular Weight |
1113.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C50H80O27/c1-18-12-49-10-6-24-47(3,8-5-9-48(24,4)46(67)76-44-39(34(63)29(58)22(15-53)71-44)74-41-35(64)31(60)26(55)19(2)68-41)25(49)7-11-50(18,17-49)77-45-40(75-43-37(66)33(62)28(57)21(14-52)70-43)38(30(59)23(16-54)72-45)73-42-36(65)32(61)27(56)20(13-51)69-42/h19-45,51-66H,1,5-17H2,2-4H3/t19-,20+,21+,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+,41-,42-,43-,44-,45-,47+,48+,49+,50-/m0/s1 |
InChI Key |
HINSNOJRHFIMKB-DJDMUFINSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Minor Steviol Glycosides: The Case of Rebaudioside J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevia rebaudiana Bertoni, a perennial shrub native to South America, is renowned for its production of intensely sweet diterpenoid glycosides, known as steviol glycosides.[1][2] While stevioside and rebaudioside A are the most abundant and well-characterized of these compounds, the plant synthesizes a complex mixture of minor glycosides that contribute to the overall taste profile and possess potential biological activities.[3][4] The discovery and isolation of these minor components, such as Rebaudioside J, are critical for the development of next-generation natural sweeteners with improved organoleptic properties and for the exploration of their therapeutic potential.[4]
This technical guide provides an in-depth overview of the methodologies employed in the discovery, isolation, and characterization of minor steviol glycosides, with a specific focus on the approach that would be taken for a compound like this compound. Due to the limited publicly available information on the specific discovery and isolation of this compound, this document outlines a generalized yet detailed protocol based on established techniques for other minor steviol glycosides.
This compound has the chemical formula C₅₀H₈₀O₂₇ and a CAS number of 1313049-59-0.[5] The high number of oxygen atoms in its chemical formula suggests a heavily glycosylated structure, typical of many minor steviol glycosides.
I. Discovery and Initial Screening
The discovery of novel minor steviol glycosides like this compound typically begins with the comprehensive analysis of crude or partially purified extracts of Stevia rebaudiana leaves.
Experimental Protocol: Initial Extraction and Screening
-
Plant Material Preparation: Dried leaves of Stevia rebaudiana are ground into a fine powder to increase the surface area for extraction.[6]
-
Solvent Extraction: The powdered leaves are extracted with a polar solvent to isolate the water-soluble steviol glycosides. Methanol, ethanol, and hot water are commonly used solvents.[7] A typical laboratory-scale extraction would involve refluxing the leaf powder with 80% aqueous methanol for several hours.
-
Crude Extract Preparation: The solvent is evaporated under reduced pressure to yield a crude extract. This extract contains a complex mixture of steviol glycosides, chlorophyll, phenolics, and other plant metabolites.
-
Preliminary Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).[8] This initial screening helps to identify known major and minor steviol glycosides and to tentatively identify novel compounds based on their retention times and mass-to-charge ratios.
II. Isolation and Purification
The isolation of a specific minor steviol glycoside like this compound from the complex crude extract is a multi-step process involving various chromatographic techniques.
Experimental Protocol: Multi-Step Chromatographic Purification
-
Solvent-Solvent Partitioning: The crude extract is dissolved in water and partitioned against a non-polar solvent like n-hexane to remove lipids and pigments. Subsequently, it is partitioned with a more polar solvent like n-butanol to concentrate the glycosides.
-
Adsorbent Chromatography: The n-butanol fraction is subjected to column chromatography using an adsorbent resin, such as Diaion HP-20 or Amberlite XAD series.[9] The column is washed with water to remove salts and highly polar impurities, and the steviol glycosides are then eluted with an increasing gradient of methanol or ethanol in water.
-
Silica Gel Chromatography: Fractions enriched with minor glycosides are further purified by column chromatography on silica gel. A solvent system of chloroform-methanol-water in varying ratios is often used for elution.
-
Preparative HPLC: The final purification of this compound is achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[9] A gradient of acetonitrile and water is typically used as the mobile phase. Fractions are collected and analyzed by analytical HPLC to assess purity.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the isolation and analysis of steviol glycosides. Please note that specific values for this compound are not publicly available and the data presented here are representative values for minor steviol glycosides.
| Parameter | Value | Method of Analysis | Reference |
| Extraction Yield (Crude Extract) | 10-15% of dry leaf weight | Gravimetric | [6] |
| Total Steviol Glycoside Content in Crude Extract | 50-60% | HPLC-UV | [2] |
| Purity after Column Chromatography | 70-80% | HPLC-UV | [9] |
| Final Purity after Preparative HPLC | >95% | HPLC-UV | [9] |
| Limit of Detection (LOD) for Steviol Glycosides | 1.07 mg/L | UHPLC-Orbitrap MS | |
| Limit of Quantification (LOQ) for Steviol Glycosides | 3.55 mg/L | UHPLC-Orbitrap MS |
III. Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Experimental Protocol: Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.[8] Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide information about the sequence and linkage of the sugar moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the complete structure.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the connectivity between the aglycone and the sugar units, as well as the linkages between the sugars.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the stereochemistry.[10]
-
IV. Visualization of Workflows and Structures
The following diagrams illustrate the general workflow for the discovery and isolation of minor steviol glycosides and the basic structure of the steviol backbone.
Caption: General workflow for the discovery and isolation of minor steviol glycosides.
References
- 1. Steviol glycoside - Wikipedia [en.wikipedia.org]
- 2. Stevia - Wikipedia [en.wikipedia.org]
- 3. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. standards.chromadex.com [standards.chromadex.com]
- 6. academic.oup.com [academic.oup.com]
- 7. jetir.org [jetir.org]
- 8. air.unimi.it [air.unimi.it]
- 9. Development of Next Generation Stevia Sweetener: Rebaudioside M [mdpi.com]
- 10. Minor diterpene glycosides from the leaves of Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Rebaudioside J
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebaudioside J is a naturally occurring steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. As a member of the rebaudioside family, it holds potential as a non-caloric, high-intensity sweetener. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this particular glycoside, this document also presents comparative data from closely related and well-characterized rebaudiosides to offer a predictive context. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, and analytical characterization of this compound, adapted from established methods for other steviol glycosides. Finally, a hypothetical signaling pathway is proposed based on the known biological activities of similar compounds, providing a framework for future research into its pharmacological effects.
Physical and Chemical Properties
| Property | This compound | Rebaudioside A[1][2] | Rebaudioside D[3] | Rebaudioside M[4] |
| Molecular Formula | C₅₀H₈₀O₂₇[5] | C₄₄H₇₀O₂₃ | C₅₀H₈₀O₂₈ | C₅₆H₉₀O₃₃ |
| Molecular Weight | 1113.15 g/mol [5] | 967.01 g/mol | 1129.15 g/mol | 1291.29 g/mol |
| CAS Number | 1313049-59-0[5] | 58543-16-1 | 63279-14-1 | 1220616-44-3 |
| Appearance | White Powder[5] | White powder | White crystalline solid | White to off-white crystalline powder |
| Melting Point (°C) | Data not available | 242 - 244 | Data not available | Data not available |
| Solubility | Soluble in DMSO[6] | Slightly soluble in water and ethanol.[7] Solubility increases in water-ethanol mixtures.[8][9] | Data not available | Slightly soluble in water (0.1 g/100 mL at 25°C) and ethanol. Amorphous form has higher water solubility (1.1-1.3%).[4][10] |
| Specific Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |
| Stability | Data not available | Stable under dry conditions. In solution, most stable at pH 4-8. Stability decreases at higher temperatures and below pH 2.[4] | Data not available | Stable as a dry powder. In solution, most stable at pH 4-8, with decreased stability at higher temperatures and below pH 2.[4][10] |
Note: The solubility and stability of steviol glycosides are generally influenced by the number and arrangement of glucose units. It can be inferred that this compound, being a complex glycoside, likely exhibits limited solubility in non-polar solvents and greater solubility in polar protic solvents, with stability being pH and temperature-dependent. Experimental verification is required to confirm these properties.
Experimental Protocols
The following protocols are adapted from established methodologies for the extraction, purification, and analysis of steviol glycosides and can be applied to this compound.
Extraction and Purification of this compound
This protocol describes a general procedure for the extraction and subsequent purification of this compound from dried Stevia rebaudiana leaves.
2.1.1. Extraction
-
Preparation of Plant Material: Air-dry fresh Stevia rebaudiana leaves, followed by oven drying at 50-60°C to a moisture content of 8-12%.[11] Grind the dried leaves into a fine powder.
-
Solvent Extraction: Suspend the powdered leaves in a polar solvent such as methanol or a mixture of water and ethanol.[11][12] A common ratio is 1:10 (w/v) of leaf powder to solvent.
-
Extraction Process: Stir the mixture at room temperature for several hours or perform extraction using techniques like sonication or microwave-assisted extraction to improve efficiency.[2]
-
Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2.1.2. Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like chloroform.[12]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared column.[12]
-
Elution: Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol (e.g., from 95:5 to 85:15 chloroform:methanol).[12]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]
-
Isolation: Combine fractions containing pure this compound and evaporate the solvent to yield the purified compound. Further purification can be achieved using preparative HPLC.[13]
Analytical Characterization
2.2.1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector is suitable for the analysis.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., sodium phosphate buffer at pH 2.6) is typically employed.[15] A common mobile phase composition is a 32:68 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.[14]
-
Detection: Detection is typically performed at 210 nm.[16]
-
Sample Preparation: Prepare standard solutions of this compound in the mobile phase. Dissolve and dilute extracted samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.[17]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of purified this compound in a suitable deuterated solvent such as pyridine-d₅ or DMSO-d₆.[2][5][18]
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for detailed structural elucidation.
-
Experiments: Acquire 1D (¹H and ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC) to fully assign the proton and carbon signals and confirm the structure of this compound.[19][20]
2.2.3. Mass Spectrometry (MS)
-
Instrumentation: Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source for accurate mass determination.[21]
-
Analysis: Operate the mass spectrometer in negative or positive ion mode to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and structure.[17]
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, studies on other steviol glycosides suggest potential biological activities that may be relevant.
Hypothetical Bitter Taste Receptor Signaling
Several steviol glycosides are known to elicit a bitter off-taste by activating specific human bitter taste receptors (hTAS2Rs), namely hTAS2R4 and hTAS2R14.[22][23][24] It is plausible that this compound, due to its structural similarity to other rebaudiosides, may also interact with these receptors. The activation of these G-protein coupled receptors (GPCRs) typically involves the G-protein gustducin, leading to a signaling cascade that results in neurotransmitter release and the perception of bitterness.
Caption: Hypothetical signaling pathway for this compound-induced bitter taste perception.
Potential Insulin-Mimetic Activity
Studies have shown that some steviol glycosides can exert insulin-mimetic effects by activating the PI3K/Akt signaling pathway, leading to increased glucose uptake.[6][25][26][27] This suggests that this compound could potentially have similar effects, making it a candidate for further investigation in the context of metabolic disorders. The proposed mechanism involves the binding of the glycoside to the insulin receptor, triggering a phosphorylation cascade that ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the comprehensive study of this compound, from initial extraction to biological activity assessment.
Caption: A logical workflow for the isolation, characterization, and biological evaluation of this compound.
Conclusion
This compound is a lesser-known steviol glycoside with potential applications in the food and pharmaceutical industries. This guide has compiled the currently available data on its physical and chemical properties and provided a comparative context with other rebaudiosides. The detailed experimental protocols offer a starting point for researchers to isolate and characterize this compound. The proposed signaling pathways, based on the activities of related molecules, highlight promising avenues for future research into the biological effects of this compound. Further experimental studies are crucial to fully elucidate the properties and potential applications of this natural sweetener.
References
- 1. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digital NMR Profiles as Building Blocks: Assembling 1H Fingerprints of Steviol Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosides from Stevia rebaudiana Bertoni Possess Insulin-Mimetic and Antioxidant Activities in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of rebaudioside A and rebaudioside Aα: physicochemical properties and in vivo metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. plantsjournal.com [plantsjournal.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. akjournals.com [akjournals.com]
- 14. Fast and isocratic HPLC-method for steviol glycosides analysis from Stevia rebaudiana leaves | Semantic Scholar [semanticscholar.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. air.unimi.it [air.unimi.it]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. biomedscidirect.com [biomedscidirect.com]
- 21. nutrafoods.eu [nutrafoods.eu]
- 22. Taste receptor discovery could help industry ease the bitter taste of stevia [foodnavigator.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. iris.unimore.it [iris.unimore.it]
Rebaudioside J: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside J is a naturally occurring sweet-tasting diterpene glycoside found in the leaves of the Stevia rebaudiana plant. As a member of the steviol glycoside family, it is gaining interest within the scientific and industrial communities for its potential as a non-caloric sweetener and for its broader biological activities. This technical guide provides a detailed overview of the core physicochemical properties, analytical methodologies, and biological signaling pathways associated with this compound and its closely related compounds.
Core Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below. Due to the limited availability of extensive experimental data specifically for this compound, properties of the well-studied Rebaudioside A are also included for comparative purposes.
| Property | This compound | Rebaudioside A |
| CAS Number | 1313049-59-0[1] | 58543-16-1 |
| Molecular Formula | C₅₀H₈₀O₂₇[1] | C₄₄H₇₀O₂₃[2] |
| Molecular Weight | 1113.15 g/mol [1] | 967.0 g/mol [2] |
| Solubility | Soluble in DMSO. Information on solubility in other common solvents is limited. | Poorly soluble in water and ethanol alone. Solubility is enhanced in ethanol:water mixtures.[3][4][5] |
| Purity | Commercially available in various purities. | Commercially available in high purity (e.g., >95%).[6] |
Experimental Protocols
The following sections detail established methodologies for the extraction, purification, and analysis of steviol glycosides. While these protocols have been primarily developed for the more abundant steviol glycosides like Stevioside and Rebaudioside A, they provide a robust framework that can be adapted for the isolation and characterization of this compound.
Extraction of Steviol Glycosides from Stevia rebaudiana Leaves
This protocol describes a general method for the extraction of a mixture of steviol glycosides from dried Stevia leaves.
Materials:
-
Dried and powdered Stevia rebaudiana leaves
-
Methanol (or Ethanol)
-
Water
-
Reflux apparatus
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Combine the powdered Stevia leaves with a solvent mixture, typically methanol or ethanol and water (e.g., 70% ethanol). A common ratio is 1:10 (w/v) of leaves to solvent.
-
The mixture is heated under reflux for 1-2 hours. Some protocols also utilize ultrasonication or microwave-assisted extraction to improve efficiency.[7][8]
-
After extraction, the mixture is cooled and filtered to separate the liquid extract from the solid plant material.
-
The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract rich in steviol glycosides.
Purification of this compound
Purification of individual steviol glycosides is typically achieved through chromatographic techniques.
Materials:
-
Crude steviol glycoside extract
-
Silica gel for column chromatography
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates
-
Crystallization solvents (e.g., methanol, ethanol)
Procedure:
-
The crude extract is dissolved in a minimal amount of the initial chromatography solvent.
-
The dissolved extract is loaded onto a silica gel column.
-
The column is eluted with a solvent gradient, starting with a less polar mixture and gradually increasing the polarity (e.g., from 95:5 to 85:15 chloroform:methanol).
-
Fractions are collected and analyzed by TLC to identify those containing this compound.
-
Fractions containing the target compound are combined, and the solvent is evaporated.
-
The purified this compound can be further purified by crystallization from a suitable solvent like methanol or ethanol.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the standard analytical technique for the quantification and quality control of steviol glycosides.
Instrumentation and Conditions:
-
HPLC System: With a UV detector or Mass Spectrometer (MS).
-
Column: A C18 or an amino (NH₂) column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., sodium phosphate) is typically employed in an isocratic or gradient elution. A common mobile phase is a mixture of acetonitrile and water (80:20, v/v), with the pH adjusted to around 5 with acetic acid.[9]
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Quantification: Performed using an external standard calibration curve prepared from a certified reference standard of this compound.
Signaling Pathways and Biological Activity
Steviol glycosides, including this compound, are known to interact with taste receptors in the oral cavity and enteroendocrine cells in the gut, leading to various physiological responses. A significant area of research is their ability to stimulate the release of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis.
The interaction of Rebaudioside A, a close structural analog of this compound, with bitter taste receptors (TAS2Rs) on enteroendocrine cells has been shown to trigger a signaling cascade that results in GLP-1 secretion.[10][11][12][13][14] This pathway is believed to be a key mechanism behind some of the observed metabolic benefits of steviol glycosides.
Below is a diagram illustrating the proposed signaling pathway for Rebaudioside A-induced GLP-1 release, which can be considered a representative model for this compound.
References
- 1. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. aidic.it [aidic.it]
- 10. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]
- 12. research.wur.nl [research.wur.nl]
- 13. researchgate.net [researchgate.net]
- 14. research.wur.nl [research.wur.nl]
Spectroscopic and Spectrometric Characterization of Rebaudioside J: A Technical Overview and Methodological Guide
Introduction
Rebaudioside J, a steviol glycoside derived from the leaves of Stevia rebaudiana, is a member of a class of natural, non-caloric sweeteners of significant interest to the food, beverage, and pharmaceutical industries. Like other rebaudiosides, its molecular structure is based on a central steviol diterpene core glycosylated at various positions. The specific arrangement and number of sugar moieties dictate the sweetness profile and sensory attributes of each glycoside. Accurate structural elucidation and purity assessment are critical for research, development, and quality control. This technical guide provides an overview of the available spectroscopic data for this compound and presents a generalized, in-depth methodology for the spectroscopic and spectrometric analysis of rebaudiosides, using well-characterized analogues as illustrative examples due to the limited public availability of data for this compound itself.
This compound: Identity and Available Data
This compound is a known steviol glycoside with the following identifiers:
-
Molecular Weight: 1113.15 g/mol [3]
Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. For rebaudiosides, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these large, polar molecules with minimal fragmentation.
Tandem Mass Spectrometry (MS/MS) of this compound
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. For this compound, which possesses one glucose and one rhamnose moiety at the C-19 position, the major product ion in the MS/MS spectrum corresponds to the neutral loss of these two sugar units.[6] This fragmentation pattern is characteristic of steviol glycosides and aids in the identification of the types and locations of the sugar residues.
A General Methodological Approach for Spectroscopic Analysis of Rebaudiosides
Given the scarcity of public data for this compound, this section outlines a comprehensive, generalized protocol for the spectroscopic analysis of rebaudiosides, using Rebaudioside A as a well-documented example. These methodologies are broadly applicable to the characterization of other steviol glycosides, including this compound.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a rebaudioside from a crude plant extract.
References
- 1. standards.chromadex.com [standards.chromadex.com]
- 2. labshake.com [labshake.com]
- 3. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 4. This compound | 1313049-59-0 | OR46452 | Biosynth [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Rebaudioside J: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of Rebaudioside J and related steviol glycosides, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Introduction
This compound, a minor steviol glycoside found in the leaves of Stevia rebaudiana, is of increasing interest to the food, beverage, and pharmaceutical industries due to its potential as a non-caloric sweetener with a favorable taste profile. A critical parameter for its application and formulation is its solubility in various solvent systems. This technical guide provides a summary of the available solubility information for this compound and a more detailed quantitative analysis of the solubility of other key rebaudiosides, offering valuable insights for formulation development and analytical methodology.
Solubility of this compound
Currently, specific quantitative solubility data for this compound in various solvents is limited in publicly available literature. However, it is known to be soluble in Dimethyl Sulfoxide (DMSO)[1]. For practical laboratory purposes, it is advisable to prepare stock solutions in a suitable organic solvent like DMSO before further dilution into aqueous media. To enhance solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be beneficial.
Comparative Solubility of Other Rebaudiosides
To provide a framework for understanding the potential solubility behavior of this compound, this section details the solubility of other structurally related and commercially significant rebaudiosides.
Rebaudioside A
Rebaudioside A is one of the most abundant and well-studied steviol glycosides. Its solubility is generally low in both water and ethanol[2][3]. However, the use of ethanol-water mixtures can significantly enhance its solubility, and this is also temperature-dependent[2][3][4][5][6].
Table 1: Solubility of Rebaudioside A in Water, Ethanol, and their Binary Mixtures at Various Temperatures [7]
| Temperature (°C) | Water (g/L) | Ethanol:Water 30:70 (w/w) (g/L) | Ethanol:Water 70:30 (w/w) (g/L) | Ethanol (g/L) |
| 5 | 5.0 | 7.1 | 56.2 | 3.6 |
| 30 | 3.7 | 33.9 | 72.8 | 3.2 |
| 35 | 3.2 | 50.1 | 86.6 | 2.3 |
| 40 | 3.8 | 80.4 | 105.7 | 2.1 |
| 45 | 3.8 | 117.1 | 124.1 | 2.3 |
| 50 | 6.6 | 156.8 | 213.7 | 3.7 |
Rebaudioside C and D
Rebaudioside C and D are noted for their low aqueous solubilities. The solubility of free Rebaudioside C and D is approximately 0.1–0.2% (w/v)[8]. The use of gamma-cyclodextrin has been shown to enhance the aqueous solubility of these compounds through the formation of inclusion complexes[8].
Rebaudioside M
Rebaudioside M, another steviol glycoside with a favorable taste profile, also exhibits limited water solubility. The crystalline form of pure Rebaudioside M (>95%) is slightly soluble in water (0.1 g/100 mL at 25°C in 5 minutes) and ethanol[9][10]. The amorphous form of Rebaudioside M has a higher apparent aqueous solubility of 1.1%–1.3% in water at 25°C, with a thermodynamic equilibrium solubility of 0.26% at 25°C[9][10].
Experimental Protocols for Solubility Determination
The following section outlines a general methodology for determining the solubility of steviol glycosides, based on protocols described in the literature[2][3][4][5][6][7][11].
Materials and Equipment
-
Solute: Purified Rebaudioside or other steviol glycoside standard.
-
Solvents: HPLC-grade water, ethanol, methanol, DMSO, and other relevant organic solvents.
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Syringe filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
-
General Experimental Workflow
The following diagram illustrates a typical workflow for determining the equilibrium solubility of a steviol glycoside.
Detailed Steps:
-
Preparation of Supersaturated Solutions: Add an excess amount of the steviol glycoside to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a vortex mixer or shaker) in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: After equilibration, the samples are centrifuged at high speed to pellet the undissolved solute.
-
Sample Analysis: An aliquot of the clear supernatant is carefully removed, filtered through a syringe filter, and then diluted with a suitable solvent (often the mobile phase for HPLC analysis).
-
Quantification: The concentration of the dissolved steviol glycoside in the diluted sample is determined by a validated HPLC method using a calibration curve prepared from standards of known concentrations.
-
Calculation: The solubility is then calculated by taking into account the dilution factor.
Conclusion
While direct quantitative solubility data for this compound remains a gap in the scientific literature, the information available for other key rebaudiosides provides a valuable predictive framework. The solubility of these compounds is highly dependent on the solvent system, with aqueous-organic mixtures and temperature playing significant roles. The experimental protocols outlined in this guide provide a robust methodology for researchers to determine the solubility of this compound and other novel steviol glycosides, thereby facilitating their development and application in various industries.
References
- 1. glpbio.com [glpbio.com]
- 2. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US20150017284A1 - Compositions and Methods for Improving Rebaudioside M Solubility - Google Patents [patents.google.com]
Rebaudioside J: An In-depth Technical Review of Its Biological Activity and Health Benefits
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the biological activities and health benefits of Rebaudioside J. However, publicly available scientific literature with specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for this compound is exceptionally limited at this time. The majority of research on steviol glycosides has focused on more abundant compounds such as Stevioside and Rebaudioside A. Therefore, this guide will present the known information on this compound and, where data is lacking, will draw upon the extensive research conducted on other major steviol glycosides to provide a potential framework for understanding its activities. All information pertaining to other glycosides will be clearly indicated.
Introduction to this compound
This compound is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is a non-caloric sweetener. Its fundamental mechanism as a sweetener involves the interaction with the sweet taste receptors TAS1R2 and TAS1R3 on the tongue. While its primary commercial application is as a high-intensity sweetener, the broader biological activities of many steviol glycosides suggest potential therapeutic applications. This guide will explore the current, albeit limited, understanding of this compound's biological effects and its potential health benefits, largely by analogy with more thoroughly studied steviol glycosides.
Biological Activities and Potential Health Benefits
The biological activities attributed to steviol glycosides are diverse, with significant research highlighting their anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties. Due to the scarcity of specific data for this compound, the following sections will primarily discuss the activities of Stevioside and Rebaudioside A as a reference, with the understanding that this compound, sharing the same core steviol structure, may exhibit similar properties.
Anti-inflammatory Activity
Steviol glycosides have demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways.
Signaling Pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB signaling cascade is a cornerstone of the inflammatory response. Studies on stevioside have shown that it can suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] This action is often mediated by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[1]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is another critical regulator of inflammation. Research on Rebaudioside A has indicated its ability to inhibit the phosphorylation of key MAPK proteins, which in turn can downregulate inflammatory responses in macrophages.
Antioxidant Activity
The antioxidant properties of steviol glycosides are attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes.
Quantitative Data (for Stevia Extracts and other Glycosides):
| Assay | Compound/Extract | Result | Reference |
| DPPH Radical Scavenging | Stevia Leaf Water Extract | IC50: 626.37 µg/mL | [2] |
| DPPH Radical Scavenging | Stevia Leaf Methanol Extract | IC50: 683.90 µg/mL | [2] |
| ORAC | Stevia Leaf Extracts | Higher activity than stem extracts | [3] |
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at a specific wavelength.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.
Anti-Diabetic Effects
Steviol glycosides have been investigated for their potential to manage blood glucose levels.
Mechanisms of Action (for other Steviol Glycosides):
-
Insulin Secretion: Some studies suggest that steviol glycosides can stimulate insulin secretion from pancreatic β-cells.
-
Glucose Uptake: Stevia extracts have been shown to increase the expression of glucose transporter type 4 (GLUT4), facilitating glucose uptake into cells.[4]
-
AMPK (AMP-activated protein kinase) Activation: AMPK is a key regulator of cellular energy metabolism. Activation of AMPK can lead to increased glucose uptake and decreased glucose production in the liver. Some plant-derived compounds have been shown to activate AMPK.[5]
Anti-Cancer Activity
Preliminary research has explored the anti-cancer potential of steviol glycosides.
Quantitative Data (for Stevioside):
| Cell Line | Compound | IC50 | Reference |
| MDA-MB-231 (Breast Cancer) | Stevioside | 55 µM | [6] |
| SKBR3 (Breast Cancer) | Stevioside | 66 µM | [6] |
| HepG2 (Hepatocellular Carcinoma) | Stevioside | 10.91 µM | [7] |
Experimental Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Experimental Methodologies: A General Framework
Conclusion and Future Directions
The biological activities and health benefits of this compound remain a largely unexplored area of research. Based on the extensive studies of other steviol glycosides, it is plausible that this compound possesses anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties. However, dedicated research is imperative to confirm these hypotheses and to quantify its specific effects.
Future research should focus on:
-
Isolation and purification of high-purity this compound to enable accurate biological testing.
-
Comprehensive in vitro screening to determine its antioxidant capacity, anti-inflammatory potential (including cytokine profiling and pathway analysis), and cytotoxicity in various cancer cell lines.
-
In vivo studies in relevant animal models to assess its efficacy and safety for potential therapeutic applications.
-
Elucidation of the precise molecular mechanisms of action, including its interaction with key signaling proteins.
A thorough investigation into the biological landscape of this compound will be crucial in unlocking its full potential as a functional food ingredient and a candidate for novel therapeutic strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jfds.journals.ekb.eg [jfds.journals.ekb.eg]
- 3. Study of Stevia rebaudiana Bertoni antioxidant activities and cellular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of stevia leaves (Stevia rebaudiana Bertoni) on diabetes: A systematic review and meta‐analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stevioside mediated chemosensitization studies and cytotoxicity assay on breast cancer cell lines MDA-MB-231 and SKBR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Properties of Stevia rebaudiana; More than a Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Potential of Novel Steviol Glycosides: A Technical Guide Focused on Rebaudioside J and Beyond
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steviol glycosides, the natural non-caloric sweeteners extracted from the leaves of Stevia rebaudiana Bertoni, have garnered significant attention beyond their sweetening properties. Extensive research into major steviol glycosides like stevioside and Rebaudioside A has revealed a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and antihypertensive effects.[1][2] As the demand for natural, functional ingredients grows, the focus is shifting towards novel, minor steviol glycosides such as Rebaudioside J. This technical guide provides an in-depth overview of the pharmacological properties of these emerging compounds, with a particular focus on available data for this compound, alongside the well-established activities of other key steviol glycosides. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways.
Pharmacological Properties of Novel Steviol Glycosides
The therapeutic potential of steviol glycosides stems from their diverse biological activities. While research on novel glycosides is still emerging, the extensive studies on stevioside and Rebaudioside A provide a strong foundation for understanding the potential of this class of compounds.
Anti-inflammatory Activity
Steviol glycosides have demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways. Stevioside, for instance, has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[3][4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines. While specific quantitative data for this compound's anti-inflammatory activity is not yet widely available, the shared steviol backbone suggests it may possess similar properties.
Antioxidant Activity
Several studies have highlighted the antioxidant potential of stevia extracts and isolated steviol glycosides.[5] The antioxidant capacity is often evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay.[6] While stevia leaf extracts generally exhibit higher antioxidant activity due to the presence of phenolic compounds, purified glycosides also contribute to this effect.[5][7]
Anti-diabetic Effects
The anti-diabetic properties of steviol glycosides are among their most well-documented pharmacological effects. These compounds have been shown to improve insulin sensitivity and promote insulin secretion.[8] Some studies suggest that steviol glycosides can modulate glucose transport and metabolism.[9] Rebaudioside A, for example, has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[10][11][12]
Cardiovascular Effects
Research suggests that certain steviol glycosides may have beneficial effects on the cardiovascular system. Stevioside, for instance, has been associated with reductions in blood pressure in some studies.[1]
Quantitative Data on Pharmacological Activities
The following tables summarize available quantitative data for the pharmacological properties of various steviol glycosides. It is important to note the current scarcity of such data for this compound.
Table 1: Cytotoxicity of Steviol Glycosides
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Stevia Extract | HepG2 | MTT | 8.68 mg/mL | [6] |
| Stevioside | HepG2 | MTT | 10.91 µM | [6] |
| Rebaudioside A | HepG2 | MTT | 27.72 µM | [13] |
Table 2: Effects on GLP-1 Secretion
| Compound | Cell Line/Model | Concentration | Fold Increase in GLP-1 | Reference |
| Rebaudioside A | STC-1 | 0.5 mM | 1.9 ± 0.4 | [10] |
| Rebaudioside A | STC-1 | 1 mM | 2.3 ± 0.2 | [10] |
| Stevioside | STC-1 | 5 mM | 3.4 ± 0.5 | [10] |
| Rebaudioside A | Mouse Duodenal Organoids | 10 mM | 1.7 | [12] |
| Rebaudioside A | Mouse Jejunal Organoids | 10 mM | 2.2 | [12] |
| Rebaudioside A | Mouse Ileal Organoids | 10 mM | 4.3 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to evaluate the pharmacological properties of steviol glycosides.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: HepG2 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the steviol glycoside (e.g., 0-10 µM for Rebaudioside A) for a specified duration (e.g., 24 hours).[13]
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[13]
GLP-1 Secretion Assay
-
Objective: To measure the amount of GLP-1 released from enteroendocrine cells in response to a stimulus.
-
Cell Culture: Murine STC-1 or human HuTu-80 enteroendocrine cells are cultured in appropriate media.[10]
-
Stimulation: Cells are stimulated with different concentrations of steviol glycosides (e.g., 0.5 mM, 1 mM Rebaudioside A) for a defined period.[10]
-
Supernatant Collection: The cell culture supernatant is collected.
-
GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as a fold increase in GLP-1 release compared to the control (unstimulated cells).[10]
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Objective: To measure the antioxidant capacity of a substance against peroxyl radicals.
-
Principle: The assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) that is induced by a peroxyl radical generator (e.g., AAPH).
-
Procedure: The sample is mixed with the fluorescent probe in a multi-well plate. The peroxyl radical generator is added to initiate the reaction.
-
Fluorescence Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to a standard antioxidant (e.g., Trolox). The results are expressed as Trolox equivalents (TE) per gram or mole of the sample.[5][6]
Signaling Pathways and Mechanisms of Action
The pharmacological effects of steviol glycosides are mediated through their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Stevioside has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.
GLP-1 Secretion Pathway
The release of GLP-1 from enteroendocrine L-cells is triggered by various stimuli, including nutrients and non-nutritive sweeteners. Rebaudioside A has been shown to stimulate GLP-1 secretion, potentially through the activation of taste receptors (TAS1R2/TAS1R3 and TAS2Rs) on these cells. This activation leads to a signaling cascade involving G-proteins, increased intracellular calcium, and ultimately, the exocytosis of GLP-1-containing granules.
Experimental Workflow for Investigating Novel Steviol Glycosides
A systematic approach is essential for characterizing the pharmacological properties of novel steviol glycosides like this compound.
Conclusion and Future Directions
The existing body of research provides compelling evidence for the pharmacological activities of steviol glycosides, particularly stevioside and Rebaudioside A. These compounds exhibit promising anti-inflammatory, antioxidant, and anti-diabetic properties, with well-defined mechanisms of action involving key signaling pathways such as NF-κB.
However, a significant knowledge gap remains concerning the pharmacological profiles of novel, minor steviol glycosides like this compound. While the shared steviol backbone suggests the potential for similar biological activities, dedicated studies are urgently needed to elucidate their specific properties. Future research should focus on:
-
Isolation and purification of sufficient quantities of novel steviol glycosides for comprehensive pharmacological screening.
-
Quantitative assessment of their bioactivities using standardized in vitro and in vivo models to determine key parameters such as IC50 and EC50 values.
-
Elucidation of the precise mechanisms of action , including their interactions with specific cellular receptors and signaling pathways.
-
Comparative studies to understand how structural variations among different steviol glycosides influence their pharmacological profiles.
Addressing these research priorities will be crucial for unlocking the full therapeutic potential of the diverse family of steviol glycosides and for the development of new, natural-origin drugs and functional food ingredients.
References
- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Not just sweetness, the anti-inflammatory potential of <italic>Stevia rebaudiana</italic> Bertoni and its major glycosides: a systematic review of <italic>in vivo</italic> investigations-Academax [bss.academax.com]
- 5. Integration of Antioxidant Activity Assays Data of Stevia Leaf Extracts: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Study of Stevia rebaudiana Bertoni antioxidant activities and cellular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]
- 11. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Noncaloric Sweetener Rebaudioside A Stimulates Glucagon-Like Peptide 1 Release and Increases Enteroendocrine Cell Numbers in 2-Dimensional Mouse Organoids Derived from Different Locations of the Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rebaudioside A Enhances LDL Cholesterol Uptake in HepG2 Cells via Suppression of HMGCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Rebaudioside J from Rebaudioside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside J, a minor steviol glycoside found in the leaves of Stevia rebaudiana, is gaining interest as a potential low-calorie sweetener with a favorable taste profile. Due to its low natural abundance, enzymatic synthesis presents a viable alternative for its production on a larger scale. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from the more abundant Rebaudioside A. The core of this process involves the use of a specific UDP-glycosyltransferase (UGT) to catalyze the transfer of a rhamnosyl group to Rebaudioside A.
Principle of the Reaction
The enzymatic synthesis of this compound from Rebaudioside A is a glycosylation reaction catalyzed by a UDP-glycosyltransferase (UGT). Specifically, the enzyme facilitates the transfer of a rhamnose moiety from a glycosyl donor, UDP-rhamnose, to the C3'-hydroxyl group of the glucose molecule attached at the C13 position of the steviol backbone of Rebaudioside A. This results in the formation of this compound. The reaction can be driven to high conversion rates, reportedly exceeding 90%, by optimizing reaction conditions.[1]
Materials and Reagents
-
Rebaudioside A (Substrate)
-
UDP-rhamnose (Glycosyl Donor)
-
Recombinant UDP-glycosyltransferase (UGT) [Details on a suitable enzyme are provided in the protocol]
-
Phosphate Buffer (e.g., 0.05 M, pH 8.0)
-
Toluene (Optional, for microbial growth inhibition in whole-cell catalysis)
-
Methanol (for sample quenching and HPLC mobile phase)
-
Acetonitrile (for HPLC mobile phase)
-
Purified Water (HPLC grade)
-
Standard of this compound (for analytical purposes)
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Whole Cells
This protocol is adapted from a patented method for preparing this compound.[1]
1. Enzyme Preparation:
-
A suitable UDP-glycosyltransferase (UGT) is required. A specific patent refers to a UGT with an amino acid sequence having at least 80% identity to SEQ ID NO: 2.[1] This enzyme would typically be produced in a recombinant host such as E. coli. The patent describes the use of whole recombinant cells containing the UGT.
2. Reaction Setup:
-
Prepare a 1 L reaction mixture in a suitable vessel.
-
Add 1 L of 0.05 M phosphate buffer (pH 8.0).
-
Add 2 g of UDP-rhamnose.
-
Add 1 g of Rebaudioside A.
-
Add 20 ml of toluene (optional, to prevent microbial contamination).
-
Add 40% (v/v) of the whole cell suspension containing the recombinant UGT-B.[1]
3. Reaction Conditions:
-
Incubate the reaction mixture in a water bath at 40°C.
-
Stir the mixture at 300 rpm for 24 hours.[1]
4. Monitoring the Reaction:
-
Periodically take samples from the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of methanol.
-
Analyze the samples by HPLC to determine the conversion of Rebaudioside A to this compound.
Protocol 2: Enzymatic Synthesis of this compound using Lyophilized Enzyme Powder
This protocol provides an alternative using a lyophilized enzyme preparation.[1]
1. Reaction Setup:
-
Prepare a 1 L reaction mixture.
-
Add 1 L of 0.05 M phosphate buffer (pH 8.0).
-
Add 2 g of UDP-rhamnose.
-
Add 1 g of Rebaudioside A.
-
Add 10 g of lyophilized UGT-B powder.[1]
2. Reaction Conditions:
-
Incubate the reaction mixture in a water bath at 40°C.
-
Stir the mixture at 300 rpm for 24 hours.[1]
3. Reaction Monitoring:
-
Follow the same procedure as described in Protocol 1 for monitoring the reaction progress.
Data Presentation
Table 1: Reaction Components and Conditions for this compound Synthesis
| Parameter | Whole Cell System | Lyophilized Enzyme System |
| Substrate (Rebaudioside A) | 1 g/L | 1 g/L |
| Glycosyl Donor (UDP-rhamnose) | 2 g/L | 2 g/L |
| Enzyme | 40% (v/v) UGT-B whole cells | 10 g/L lyophilized UGT-B |
| Buffer | 0.05 M Phosphate, pH 8.0 | 0.05 M Phosphate, pH 8.0 |
| Temperature | 40°C | 40°C |
| Reaction Time | 24 hours | 24 hours |
| Agitation | 300 rpm | 300 rpm |
| Reported Conversion Rate | > 90%[1] | Not explicitly stated, but expected to be high |
Purification and Analysis
Purification of this compound
While the provided search results do not offer a specific protocol for this compound purification, general methods for purifying steviol glycosides can be adapted. These methods often involve chromatographic techniques.
-
Initial Separation: The reaction mixture can be filtered to remove cells or insoluble materials.
-
Column Chromatography: Macroporous adsorption resins can be used for the initial separation of steviol glycosides from other components of the reaction mixture.[2]
-
Preparative HPLC: For high-purity this compound, preparative hydrophilic interaction liquid chromatography (HILIC) can be employed.[3] The separation is based on the differential polarity of Rebaudioside A and this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for analyzing the composition of steviol glycosides.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., sodium phosphate) is commonly used.[4] A typical mobile phase could be a mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH ~2.6) in a 32:68 ratio.[4]
-
Flow Rate: A flow rate of 1 mL/min is common.[4]
-
Detection: UV detection at 210 nm is standard for steviol glycosides.[4]
-
Quantification: The concentration of Rebaudioside A and this compound can be determined by comparing the peak areas to those of known standards.
Visualizations
Caption: Enzymatic conversion of Rebaudioside A to this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
Application Notes & Protocols: Enzymatic Production of Rebaudioside J using UDP-Glycosyltransferase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Steviol glycosides, extracted from the leaves of Stevia rebaudiana, are a class of natural, non-caloric sweeteners that have gained significant attention in the food and pharmaceutical industries. Rebaudioside J (Reb J) is a specific steviol glycoside with a desirable taste profile. Traditional extraction from plant sources yields very low amounts of Reb J. Enzymatic synthesis using UDP-glycosyltransferases (UGTs) offers a highly specific and efficient alternative for producing this valuable compound. UGTs are enzymes that catalyze the transfer of a glycosyl moiety from an activated nucleotide sugar donor, such as UDP-rhamnose, to an acceptor molecule.[1][2] This document provides detailed protocols for the enzymatic synthesis of this compound from Rebaudioside A (Reb A) using a specific UDP-glycosyltransferase.
Principle of the Method
The enzymatic production of this compound involves the specific glycosylation of Rebaudioside A. In this reaction, a UDP-glycosyltransferase facilitates the transfer of a rhamnose group from the donor substrate, UDP-rhamnose, to the Reb A molecule. This targeted transfer results in the formation of this compound and the release of Uridine Diphosphate (UDP).[1] The reaction is highly specific, enabling high-purity production of the target glycoside.
Caption: Enzymatic conversion of Rebaudioside A to this compound.
Data Presentation: Reaction Parameters
The following table summarizes the optimized conditions for the enzymatic synthesis of this compound using recombinant whole cells expressing the UDP-glycosyltransferase, as derived from patent literature.[1]
| Parameter | Condition / Value | Source |
| Substrate | Rebaudioside A | [1] |
| Glycosyl Donor | UDP-Rhamnose | [1] |
| Biocatalyst | Recombinant cells containing UDP-glycosyltransferase | [1] |
| Buffer System | 0.05 mol/L Phosphate Buffer | [1] |
| pH | 8.0 | [1] |
| Temperature | 40°C | [1] |
| Reaction Time | 24 hours | [1] |
| Stirring Speed | 300 rpm | [1] |
| Expected Outcome | >90% Conversion Rate | [1] |
Experimental Workflow
The overall process for producing and analyzing this compound involves several key stages, from preparing the biocatalyst to analyzing the final product.
Caption: Overall experimental workflow for Reb J production.
Detailed Experimental Protocols
This protocol describes the preparation of recombinant E. coli cells expressing the target UDP-glycosyltransferase.
-
Inoculation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Scale-Up: Transfer the overnight culture into 500 mL of fresh LB broth with the same antibiotic in a 2 L flask.
-
Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours to allow for protein expression.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with a cold phosphate buffer (e.g., 50 mM, pH 7.5).
-
Storage: The resulting cell pellet (the whole-cell biocatalyst) can be used immediately or stored at -80°C for future use.
This protocol is adapted from a patented method for producing Reb J.[1]
-
Reaction Setup: In a sterile reaction vessel, prepare a 1 L reaction mixture containing:
-
0.05 mol/L Phosphate Buffer (pH 8.0).
-
1 g of Rebaudioside A.
-
2 g of UDP-Rhamnose.
-
-
Pre-incubation: Pre-warm the mixture to the reaction temperature of 40°C.
-
Initiate Reaction: Add the prepared whole-cell biocatalyst to the reaction mixture. A typical loading is 40% (v/v) of the total reaction volume.[1]
-
Incubation: Incubate the reaction at 40°C for 24 hours with constant stirring at 300 rpm.
-
Reaction Termination: Stop the reaction by heating the mixture to 95°C for 10 minutes to inactivate the enzyme, followed by centrifugation to remove the cell debris.
-
Sample Preparation: Collect the supernatant for analysis and purification. The sample should be filtered through a 0.22 µm syringe filter before HPLC analysis.
To characterize the enzyme and optimize reaction conditions, a standardized activity assay is essential. The UDP-Glo™ Glycosyltransferase Assay is a luminescent-based method that measures the amount of UDP produced during the glycosyltransferase reaction.[3][4][5]
Caption: Workflow for the UDP-Glo™ Glycosyltransferase Assay.[3]
-
Reaction Setup: In a white, flat-bottom 96- or 384-well plate, set up a 5-25 µL glycosyltransferase reaction containing the enzyme (purified or as cell lysate), 1 mM Rebaudioside A, and 1 mM UDP-Rhamnose in a suitable reaction buffer.
-
Incubation: Incubate the plate at the desired temperature (e.g., 40°C) for 30-60 minutes.
-
UDP Detection: Allow the plate to cool to room temperature. Add an equal volume of UDP-Glo™ Detection Reagent to each well.[5]
-
Signal Development: Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the concentration of UDP produced.[4]
-
Quantification: Correlate the luminescence signal to the amount of UDP produced by using a UDP standard curve.
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the substrate (Reb A) and the product (Reb J).[6][7]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used. An amino column can also be effective.[7]
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (or a weak buffer like phosphate buffer) is typically used. A common mobile phase is a mixture of acetonitrile and water in an 80:20 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at approximately 210 nm.
-
Sample Injection: Inject 10-20 µL of the filtered reaction supernatant.
-
Quantification: Create a standard curve using purified standards of Rebaudioside A and this compound to determine their concentrations in the reaction samples based on peak area.
| Compound | Expected Retention Time (Approx.) |
| Rebaudioside A | ~ 8-10 min |
| This compound | ~ 6-8 min (typically elutes earlier than Reb A due to rhamnose addition) |
References
- 1. US11952604B2 - Enzymatic method for preparing this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.co.uk [promega.co.uk]
- 4. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 5. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 6. UDP-dependent glycosyltransferases involved in the biosynthesis of steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Purification of Rebaudioside J by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside J is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is a natural, non-caloric sweetener with potential applications in the food, beverage, and pharmaceutical industries. Its unique glycosylation pattern may offer a distinct taste profile compared to more abundant steviol glycosides like Rebaudioside A and Stevioside. The purification of this compound from the complex mixture of steviol glycosides present in crude stevia extracts presents a significant chromatographic challenge due to the structural similarity of these compounds.
This document provides detailed application notes and protocols for the purification of this compound using column chromatography, with a focus on preparative high-performance liquid chromatography (HPLC). The methodologies described are based on established principles for the separation of steviol glycosides and are intended to serve as a starting point for the development of a robust purification process.
Data Presentation
The successful purification of this compound requires careful optimization of chromatographic parameters. The following tables summarize typical starting conditions and expected performance metrics for two common modes of preparative HPLC: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Table 1: Recommended Starting Parameters for Preparative HPLC Purification of this compound
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | C18, 5 µm, 250 x 21.2 mm | Amide, 5 µm, 250 x 21.2 mm |
| Mobile Phase A | Water (with 0.1% formic acid) | Acetonitrile (with 0.1% formic acid) |
| Mobile Phase B | Acetonitrile (with 0.1% formic acid) | Water (with 0.1% formic acid) |
| Gradient | 30-50% B over 40 minutes | 85-70% A over 35 minutes |
| Flow Rate | 20 mL/min | 18 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 1-5 mL (depending on concentration) | 1-5 mL (depending on concentration) |
Table 2: Expected Performance Metrics for this compound Purification
| Metric | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Purity of Final Fraction | >95% | >95% |
| Recovery Rate | 70-85% | 75-90% |
| Typical Loading Capacity | 100-500 mg of crude extract | 100-500 mg of crude extract |
| Cycle Time | ~60 minutes | ~55 minutes |
Experimental Protocols
Preparation of Crude Steviol Glycoside Extract
A pre-purified stevia extract is required as the starting material for the isolation of this compound. This can be obtained commercially or prepared from dried Stevia rebaudiana leaves.
Materials:
-
Dried Stevia rebaudiana leaves
-
Deionized water
-
Ethanol
-
Macroporous adsorbent resin (e.g., Amberlite XAD series)
-
Rotary evaporator
-
Freeze dryer
Protocol:
-
Grind the dried stevia leaves into a fine powder.
-
Extract the powdered leaves with hot water (80°C) for 2 hours with constant stirring.
-
Filter the aqueous extract to remove solid plant material.
-
Pass the clarified extract through a column packed with a macroporous adsorbent resin to capture the steviol glycosides.
-
Wash the resin with water to remove sugars and other polar impurities.
-
Elute the steviol glycosides from the resin using 70% ethanol.
-
Concentrate the ethanolic eluate under reduced pressure using a rotary evaporator.
-
Lyophilize the concentrated extract to obtain a dry powder of crude steviol glycosides.
Preparative HPLC Purification of this compound
The following protocols detail the separation of this compound using either RP-HPLC or HILIC. A two-step purification strategy, where an initial RP-HPLC separation is followed by a HILIC polishing step, is often recommended for achieving high purity of minor glycosides.
2.1. Reversed-Phase HPLC (RP-HPLC) Protocol
Equipment and Materials:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: Deionized water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Crude steviol glycoside extract
-
0.45 µm syringe filters
Protocol:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 20 mL/min until a stable baseline is achieved.
-
Dissolve the crude steviol glycoside extract in the initial mobile phase composition to a concentration of 10-50 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the filtered sample onto the column.
-
Run the gradient program as specified in Table 1.
-
Monitor the elution profile at 210 nm.
-
Collect fractions corresponding to the peak suspected to be this compound based on analytical scale separations or mass spectrometry data.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions containing high-purity this compound.
-
Remove the solvent from the pooled fractions under reduced pressure.
2.2. Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
Equipment and Materials:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Amide preparative column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Deionized water with 0.1% formic acid
-
Partially purified this compound fractions from RP-HPLC (or crude extract)
-
0.45 µm syringe filters
Protocol:
-
Prepare the mobile phases and degas them.
-
Equilibrate the amide column with the initial mobile phase composition (e.g., 85% A, 15% B) at a flow rate of 18 mL/min until a stable baseline is observed.
-
Dissolve the sample (either crude extract or the partially purified fractions from RP-HPLC) in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
Run the gradient program as outlined in Table 1.
-
Monitor the separation at 210 nm.
-
Collect fractions corresponding to the this compound peak.
-
Confirm the purity of the collected fractions using analytical HPLC.
-
Pool the high-purity fractions and remove the solvent.
Visualizations
The following diagrams illustrate the experimental workflow for the purification of this compound.
Caption: Overall workflow for the extraction and purification of this compound.
Caption: A two-step preparative HPLC strategy for high-purity this compound.
For Researchers, Scientists, and Drug Development Professionals
An HPLC Method for the Quantification of Rebaudioside J
Application Note
Introduction
This compound is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. Like other steviol glycosides, it is a natural, non-caloric sweetener with potential applications in the food, beverage, and pharmaceutical industries. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described method is adapted from established protocols for the analysis of other steviol glycosides and provides a framework for method validation.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer. The hydrophobic C18 stationary phase retains the steviol glycosides based on their polarity, with less polar compounds eluting later. The UV detector is set to a wavelength where steviol glycosides exhibit absorbance, typically around 210 nm, allowing for their detection and quantification.
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Sodium Phosphate buffer, pH 2.6 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 32% B to 68% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Table 1: HPLC Chromatographic Conditions.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase composition (32% Acetonitrile in 10 mM Sodium Phosphate buffer, pH 2.6). Recommended concentrations for a calibration curve are 10, 25, 50, 100, and 250 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
For reliable quantification, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This can be evaluated by analyzing a blank sample and a sample spiked with this compound.
-
Linearity: The linearity of the method should be established by constructing a calibration curve from the working standard solutions. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The accuracy of the method can be determined by a recovery study. A known amount of this compound is added to a sample matrix, and the percentage of recovery is calculated.
-
Precision: The precision of the method is evaluated by analyzing replicate injections of the same standard solution (repeatability) and by analyzing the same sample on different days (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | ≤ 2% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Table 2: Method Validation Parameters and Acceptance Criteria.
Data Presentation
The quantification of this compound in a sample is performed by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the working standard solutions.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | Expected RT | Area | 10 |
| Standard 2 (25 µg/mL) | Expected RT | Area | 25 |
| Standard 3 (50 µg/mL) | Expected RT | Area | 50 |
| Standard 4 (100 µg/mL) | Expected RT | Area | 100 |
| Standard 5 (250 µg/mL) | Expected RT | Area | 250 |
| Sample 1 | Observed RT | Area | Calculated Conc. |
| Sample 2 | Observed RT | Area | Calculated Conc. |
Table 3: Example Data Table for Quantification of this compound.
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. Proper method validation is essential to ensure the accuracy and precision of the results. This method can be readily implemented in quality control laboratories for the routine analysis of this compound in various samples.
Application Notes and Protocols for the Use of Rebaudioside J as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside J is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant.[1] Steviol glycosides are a class of naturally occurring diterpene glycosides that are widely used as high-intensity, zero-calorie sweeteners.[2] As the interest in minor steviol glycosides for food, beverage, and pharmaceutical applications grows, the need for accurate analytical standards for their identification and quantification becomes critical. These application notes provide detailed protocols for the use of this compound as an analytical standard for qualitative and quantitative analysis.
This compound, with the chemical formula C₅₀H₈₀O₂₇ and a molecular weight of 1113.15 g/mol , is a complex glycoside of the aglycone steviol.[1][3] Its intricate structure, featuring multiple sugar moieties, necessitates precise analytical techniques for accurate characterization and quantification. The availability of a this compound analytical standard is crucial for researchers and quality control professionals to ensure the identity, purity, and concentration of this compound in various matrices.[3]
Physicochemical Properties and Handling of this compound Standard
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1313049-59-0 | [1][3] |
| Chemical Formula | C₅₀H₈₀O₂₇ | [1][3] |
| Molecular Weight | 1113.15 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | -20°C | [3] |
Handling and Storage:
-
Storage: The this compound analytical standard should be stored at -20°C in a tightly sealed container to prevent degradation.[3]
-
Solution Preparation: For preparing stock solutions, dimethyl sulfoxide (DMSO) is a suitable solvent.[1] Due to the potential for degradation with repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials for storage.[1]
-
Stability: While specific stability data for this compound is not widely available, other rebaudiosides have shown good stability as dry powders at ambient temperatures and in aqueous solutions under controlled pH conditions. However, it is best practice to use freshly prepared solutions for analysis.
Experimental Protocols
The following protocols describe the use of this compound as an analytical standard for High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) analysis. These methods are based on established protocols for the analysis of minor steviol glycosides and may require optimization for specific instrumentation and matrices.[4][5]
Preparation of Standard Solutions
Objective: To prepare accurate standard solutions of this compound for calibration and quantification.
Materials:
-
This compound analytical standard
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks (Class A)
-
Analytical balance
-
Micropipettes
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound analytical standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of DMSO and then bring to volume with a mixture of acetonitrile and water (e.g., 30:70 v/v).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used in the HPLC analysis.
-
Typical concentration ranges for calibration curves for minor steviol glycosides are in the µg/mL range.
-
HPLC-UV Method for Quantification
Objective: To quantify this compound in a sample using a validated HPLC method with UV detection.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][6] |
| Mobile Phase | A mixture of acetonitrile and a sodium phosphate buffer (e.g., 10 mmol/L, pH 2.6) in a ratio of approximately 32:68 (v/v).[4][6] |
| Flow Rate | 1.0 mL/min.[4][6] |
| Column Temperature | 40°C.[5] |
| Detection Wavelength | 210 nm.[4][6] |
| Injection Volume | 10-20 µL. |
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions in increasing order of concentration.
-
Sample Analysis: Inject the sample solution.
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
HPLC-MS/MS Method for Identification and Sensitive Quantification
Objective: To confirm the identity of this compound and achieve lower limits of detection and quantification using HPLC coupled with tandem mass spectrometry.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| LC-MS/MS System | An HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size). |
| Mobile Phase | A gradient of acetonitrile and water, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization. |
| Flow Rate | 0.2-0.4 mL/min. |
| Ionization Mode | Negative Electrospray Ionization (ESI-). |
| MS/MS Parameters | Optimize precursor ion and product ions for this compound using the standard solution. The deprotonated molecule [M-H]⁻ would be the precursor ion. |
Protocol:
-
Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions and collision energies for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Analysis: Inject the standard solutions and the sample solution.
-
Data Analysis:
-
Confirm the identity of this compound by comparing the retention time and the ratio of the product ions with those of the analytical standard.
-
Quantify this compound using a calibration curve constructed from the peak areas of the most abundant product ion.
-
Data Presentation
The following tables summarize typical validation parameters that should be established for the analytical methods. The values provided are indicative and should be determined experimentally for each specific method and laboratory.
Table 1: HPLC-UV Method Validation Parameters (Example)
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1-10 µg/mL |
| Limit of Quantification (LOQ) | 3-30 µg/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 2% |
Table 2: HPLC-MS/MS Method Validation Parameters (Example)
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01-0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03-0.3 µg/mL |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound using an analytical standard.
Caption: Workflow for the analysis of this compound.
Biosynthetic Relationship of Steviol Glycosides
While a specific signaling pathway for this compound is not well-documented, its biosynthesis is part of the larger steviol glycoside pathway in Stevia rebaudiana. The following diagram illustrates a simplified relationship between major steviol glycosides.
Caption: Simplified biosynthesis of this compound.
Biological Activity and Applications in Drug Development
Currently, there is limited specific information available on the biological activity and signaling pathways directly associated with this compound. However, steviol glycosides as a class have been investigated for various therapeutic benefits beyond their sweetening properties.
Studies on major steviol glycosides like stevioside and rebaudioside A have suggested potential anti-hyperglycemic, anti-hypertensive, anti-inflammatory, and anti-tumor activities.[7] These effects are thought to be mediated through various mechanisms, including the modulation of insulin secretion and sensitivity, and interaction with inflammatory signaling pathways.[8][9]
For drug development professionals, the use of a pure this compound analytical standard is essential for:
-
Pharmacokinetic studies: To accurately measure the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Toxicology studies: To determine the safety profile and potential adverse effects.[10]
-
In vitro and in vivo studies: To investigate the specific biological activities and mechanisms of action of this compound.
Given the structural similarities to other bioactive steviol glycosides, further research into the specific pharmacological properties of this compound is warranted. The availability of a high-purity analytical standard is the first critical step in enabling such investigations.
References
- 1. glpbio.com [glpbio.com]
- 2. Steviol glycoside - Wikipedia [en.wikipedia.org]
- 3. standards.chromadex.com [standards.chromadex.com]
- 4. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism and toxicity studies supporting the safety of rebaudioside D - PubMed [pubmed.ncbi.nlm.nih.gov]
Rebaudioside J: A Promising Minor Steviol Glycoside for Food Science Innovation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – As the food and beverage industry continues its quest for superior, natural, non-caloric sweeteners, the lesser-known steviol glycoside, Rebaudioside J (Reb J), is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. While extensive research has focused on its more abundant counterparts like Rebaudioside A and M, the unique properties of Reb J are beginning to be explored, offering potential for improved taste profiles and wider applications in food formulations. This document provides a comprehensive overview of the current, albeit limited, scientific knowledge on this compound and outlines detailed protocols for its evaluation and application in food science research.
Introduction to this compound
This compound is a minor steviol glycoside naturally present in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is a diterpene glycoside responsible for the sweet taste of the stevia leaf. Its molecular structure, featuring a steviol backbone with attached glucose and rhamnose units, differentiates it from other rebaudiosides and influences its sensory and physicochemical properties. The United States Food and Drug Administration (FDA) has acknowledged stevia leaf extracts containing various steviol glycosides, including this compound, as Generally Recognized as Safe (GRAS) for use as a general-purpose sweetener in foods and beverages[1].
Physicochemical Properties
Currently, detailed quantitative data on the physicochemical properties of pure this compound is not widely available in peer-reviewed literature. However, general characteristics can be inferred from studies on other steviol glycosides and preliminary findings.
Solubility
The solubility of steviol glycosides is a critical factor for their application in food and beverage formulations. While specific solubility curves for this compound in water at various temperatures and pH values are not yet established, it is known to be soluble in dimethyl sulfoxide (DMSO). Research on other minor steviol glycosides suggests that solubility in aqueous solutions can be limited but may be enhanced through various techniques. A patented enzymatic method for producing this compound from the more abundant Rebaudioside A suggests its potential for scalable production, which will be crucial for conducting detailed solubility and application studies[2].
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₅₀H₈₀O₂₇ | GlpBio |
| CAS Number | 1313049-59-0 | GlpBio |
| Solubility | Soluble in DMSO | GlpBio |
Sensory Profile and Sweetness Potency
The sensory profile of a sweetener is paramount to its success in the food industry. While comprehensive sensory panel data for this compound is scarce, research on minor steviol glycosides indicates a trend towards cleaner taste profiles with reduced bitterness and aftertaste compared to stevioside and Rebaudioside A[3][4]. The unique glycosylation pattern of this compound is expected to contribute to a distinct sweetness profile.
Table 2: Comparative Sensory Attributes of Selected Steviol Glycosides
| Steviol Glycoside | Relative Sweetness to Sucrose (approx.) | Key Sensory Notes |
| Stevioside | 150-300x | Bitter, licorice-like aftertaste[5][6] |
| Rebaudioside A | 250-450x | Less bitter than stevioside, but can have a lingering aftertaste at high concentrations[5][7] |
| Rebaudioside D | High | Less bitter, cleaner taste[3][4] |
| Rebaudioside M | 200-350x | Clean, sweet taste with minimal bitterness[8][9] |
| This compound | Data not available | Expected to have a favorable taste profile as a minor glycoside. |
Applications in Food Science Research
The potential applications of this compound in food products are broad, spanning beverages, dairy, bakery, and confectionery. Its anticipated clean sweetness profile makes it a strong candidate for use in formulations where taste is a primary driver of consumer acceptance.
Potential Food and Beverage Applications:
-
Beverages: Carbonated soft drinks, juices, flavored waters, and teas.
-
Dairy Products: Yogurts, ice creams, and flavored milks.
-
Bakery Products: Cakes, cookies, and pastries, where it can be used in combination with bulking agents.
-
Confectionery: Candies, chocolates, and chewing gums.
Experimental Protocols
Due to the limited specific research on this compound, the following protocols are adapted from established methodologies for the evaluation of other steviol glycosides and can be tailored for the study of this compound.
Protocol 1: Determination of Sweetness Potency and Sensory Profile
This protocol outlines a method for conducting a sensory evaluation to determine the sweetness intensity and descriptive sensory profile of this compound in an aqueous solution.
1. Objective: To determine the sweetness equivalence of this compound relative to sucrose and to characterize its sensory attributes (e.g., bitterness, licorice-like aftertaste, metallic taste, onset and duration of sweetness).
2. Materials:
-
This compound (high purity)
-
Sucrose (analytical grade)
-
Deionized, purified water
-
Sensory evaluation booths with controlled lighting and temperature
-
Computerized sensory data collection system (e.g., Compusense, FIZZ)
-
Glass beakers, graduated cylinders, and volumetric flasks
-
Unsalted crackers and purified water for palate cleansing
3. Panelist Selection and Training:
-
Recruit 10-15 panelists with prior experience in sensory evaluation of sweeteners.
-
Conduct screening sessions to assess panelists' taste acuity and ability to discriminate between different sweet and bitter tastes.
-
Train panelists on the specific sensory attributes to be evaluated using reference standards for sweetness (sucrose solutions of varying concentrations), bitterness (caffeine solutions), and other potential off-tastes.
4. Sample Preparation:
-
Prepare a series of sucrose solutions ranging from 2% to 10% (w/v) in purified water to serve as sweetness references.
-
Prepare a range of this compound solutions at concentrations expected to be iso-sweet to the sucrose references. Initial concentrations can be estimated based on the sweetness potency of other minor steviol glycosides.
-
Present all samples at room temperature in coded, opaque cups.
5. Sensory Evaluation Procedure:
-
Employ a two-alternative forced-choice (2-AFC) or a ranking test to determine the iso-sweetness concentration of this compound to a target sucrose concentration (e.g., 5% sucrose).
-
Once the iso-sweet concentration is determined, conduct a descriptive analysis using a trained panel.
-
Panelists will rate the intensity of various sensory attributes (sweetness, bitterness, metallic, licorice, aftertaste) on a line scale (e.g., 0-15 cm).
-
Ensure panelists cleanse their palates with unsalted crackers and water between samples.
6. Data Analysis:
-
Analyze the 2-AFC data using statistical tables to determine the concentration of this compound that is significantly different from the reference.
-
Analyze the descriptive analysis data using Analysis of Variance (ANOVA) to identify significant differences in sensory attributes between this compound and sucrose.
-
Use Principal Component Analysis (PCA) to visualize the sensory space and the relative positioning of this compound and other sweeteners.
Protocol 2: Evaluation of Stability in a Beverage Model System
This protocol describes a method to assess the stability of this compound in a model acidic beverage system under different storage conditions.
1. Objective: To evaluate the chemical stability of this compound in a low-pH beverage system at various temperatures over time.
2. Materials:
-
This compound (high purity)
-
Citric acid
-
Sodium citrate
-
Deionized, purified water
-
pH meter
-
Incubators/environmental chambers set to desired temperatures (e.g., 5°C, 25°C, 40°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD)
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or other suitable buffer components for the mobile phase
3. Sample Preparation:
-
Prepare a citrate buffer solution (e.g., pH 3.0) to mimic the acidity of a typical soft drink.
-
Dissolve a known concentration of this compound in the citrate buffer.
-
Aliquot the solution into sealed, amber glass vials to protect from light.
4. Storage Conditions:
-
Store the vials at different temperatures (e.g., 5°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove triplicate samples from each storage condition for analysis.
5. Analytical Method (HPLC):
-
Develop and validate an HPLC method for the quantification of this compound. An isocratic or gradient method using a C18 column with a mobile phase of acetonitrile and an acidic aqueous buffer is a common starting point for steviol glycoside analysis[10][11].
-
The UV detection wavelength is typically set around 210 nm for steviol glycosides[10][11].
-
Inject a known volume of the sample onto the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared from a pure standard of this compound.
6. Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of the research process, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflows.
Caption: Workflow for the sensory evaluation of this compound.
Caption: Experimental workflow for this compound stability testing.
Future Directions
The preliminary information on this compound, coupled with the broader knowledge of minor steviol glycosides, suggests a promising future for its application in the food industry. Further research is critically needed to:
-
Quantify its sweetness potency across a range of concentrations and in different food matrices.
-
Fully characterize its sensory profile , including any off-tastes and temporal effects.
-
Determine its solubility and stability under various processing and storage conditions relevant to the food industry.
-
Investigate potential synergistic effects when blended with other sweeteners.
As more data becomes available, this compound may prove to be a valuable tool for food scientists and product developers in creating healthier, better-tasting food and beverage products. The protocols outlined in this document provide a foundational framework for initiating this important research.
References
- 1. fda.gov [fda.gov]
- 2. US11952604B2 - Enzymatic method for preparing this compound - Google Patents [patents.google.com]
- 3. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stevia (Stevia rebaudiana) as a common sugar substitute and its application in food matrices: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renevanmaarsseveen.nl [renevanmaarsseveen.nl]
- 8. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Determination of Rebaudioside A and Stevioside in Beverage and Stevia Samples by High-Performance Liquid Chromatography | Burapha Science Journal [scijournal.buu.ac.th]
Application Notes and Protocols for the Taste Profile Analysis of Rebaudioside J
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to analyze the taste profile of Rebaudioside J (Reb J), a minor steviol glycoside with potential as a high-intensity sweetener. The protocols detailed below are designed to offer standardized procedures for evaluating its sweetness, bitterness, and overall flavor profile, enabling consistent and reproducible results for research and development purposes.
Introduction to this compound and its Taste Profile
This compound is a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is known for its sweetening properties, but its specific taste characteristics, including sweetness potency, temporal profile, and any off-tastes, require thorough investigation to determine its suitability for various applications in the food, beverage, and pharmaceutical industries. A comprehensive analysis of its taste profile is crucial for formulation development and regulatory approval.
While extensive research exists for major steviol glycosides like Rebaudioside A (Reb A) and more recently for minor glycosides like Rebaudioside D (Reb D) and Rebaudioside M (Reb M), specific quantitative data on the taste profile of this compound is less abundant in publicly available literature. However, based on the structure-taste relationships of other steviol glycosides, it is hypothesized that the number and position of glucose units attached to the steviol backbone significantly influence the perceived taste.
Analytical Techniques for Taste Profile Analysis
The taste profile of this compound can be assessed using a combination of human sensory evaluation and instrumental analysis.
Human Sensory Panel Analysis
Human sensory panels remain the gold standard for taste assessment as they provide direct insight into the human perception of sweetness, bitterness, and other flavor attributes.
2.1.1. Quantitative Descriptive Analysis (QDA)
QDA is a comprehensive method used to identify and quantify the sensory attributes of a product. A trained panel of assessors develops a specific vocabulary to describe the taste of this compound and then rates the intensity of each attribute.
2.1.2. Time-Intensity (TI) Analysis
TI analysis is used to evaluate the temporal profile of a specific taste attribute, such as sweetness or bitterness. This method provides information on the onset, maximum intensity, and duration of the taste sensation, which are critical parameters for sweeteners.
Instrumental Analysis: The Electronic Tongue
The electronic tongue is an analytical instrument equipped with an array of liquid sensors that mimic the human sense of taste. It provides an objective and high-throughput method for taste assessment, complementing the subjective data from human panels. The electronic tongue is particularly useful for screening large numbers of samples and for quality control purposes.
Experimental Protocols
Protocol for Human Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of this compound in comparison to sucrose and other relevant sweeteners.
Materials:
-
This compound (high purity)
-
Sucrose (analytical grade)
-
Other steviol glycosides for comparison (e.g., Reb A, Reb D, Reb M) (optional)
-
Deionized water
-
Glass beakers and graduated cylinders
-
Coded tasting cups
-
Palate cleansers (e.g., unsalted crackers, deionized water)
Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity, ability to discriminate between basic tastes, and verbal fluency.
-
Conduct training sessions to familiarize panelists with the sensory attributes of sweeteners, including different types of sweetness, bitterness, and potential off-tastes (e.g., licorice, metallic, astringent).
-
Develop a consensus vocabulary (lexicon) for the sensory attributes of the samples to be tested.
-
Train panelists on the use of the rating scale (e.g., a 15-cm line scale anchored with "not perceived" and "very strong").
Sample Preparation:
-
Prepare a series of aqueous solutions of this compound at different concentrations. The concentrations should be chosen to cover a range from near-threshold to a level of sweetness comparable to a reference sucrose solution (e.g., 5% or 10% sucrose).
-
Prepare a reference sucrose solution (e.g., 5% w/v).
-
If comparing with other steviol glycosides, prepare solutions of these compounds at concentrations that are equi-sweet to the reference sucrose solution.
-
Present all samples at a standardized temperature (e.g., room temperature).
Evaluation Procedure:
-
Present the coded samples to the panelists in a randomized order.
-
Instruct panelists to take a sip of the sample, hold it in their mouth for a defined period (e.g., 5-10 seconds), and then expectorate.
-
Panelists then rate the intensity of each sensory attribute on the provided scale.
-
Provide palate cleansers and a mandatory waiting period between samples to minimize carry-over effects.
-
Conduct the evaluation in individual booths under controlled environmental conditions (e.g., neutral lighting, no distracting odors).
Data Analysis:
-
Collect the intensity ratings for each attribute from all panelists.
-
Perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the different samples.
-
Generate spider web plots or bar charts to visualize the sensory profiles.
Protocol for Electronic Tongue Analysis
Objective: To obtain an objective taste profile of this compound and differentiate it from other sweeteners.
Materials:
-
Electronic Tongue instrument (e.g., potentiometric or voltammetric) with appropriate sensor array for sweeteners.
-
This compound, sucrose, and other steviol glycosides.
-
Deionized water or a standard buffer solution.
-
Beakers and autosampler vials.
-
Calibration and cleaning solutions as per the instrument manufacturer's instructions.
Sample Preparation:
-
Prepare aqueous solutions of this compound, sucrose, and other sweeteners at various concentrations, similar to the sensory panel evaluation.
-
Ensure all samples are completely dissolved and at a uniform temperature before analysis.
-
Filter the samples if necessary to remove any particulate matter that could interfere with the sensors.
Instrument Setup and Calibration:
-
Condition and calibrate the sensor array according to the manufacturer's protocol using standard taste solutions (e.g., sweet, bitter, salty, sour, umami).
-
Perform a diagnostic check to ensure all sensors are functioning correctly.
Measurement Procedure:
-
Place the prepared samples in the autosampler rack.
-
Create a sequence in the instrument software for the automated analysis of the samples, including rinses between each measurement to prevent cross-contamination.
-
The instrument will immerse the sensor array into each sample for a specified time, and the sensor responses will be recorded.
Data Analysis:
-
The instrument's software will generate a taste profile "fingerprint" for each sample.
-
Use multivariate statistical analysis techniques such as Principal Component Analysis (PCA) or Discriminant Function Analysis (DFA) to visualize the differences between the taste profiles of the samples.
-
Correlate the electronic tongue data with the human sensory panel data to build predictive models for sweetness and bitterness intensity.
Data Presentation
Quantitative data from both human sensory panels and electronic tongue analysis should be summarized in clearly structured tables for easy comparison.
Table 1: Illustrative Quantitative Taste Profile of this compound and Other Sweeteners (Hypothetical Data)
| Sweetener | Concentration for 5% Sucrose Equivalence (ppm) | Sweetness Intensity (vs. 5% Sucrose) | Bitterness Intensity (on a 15-point scale) | Notable Off-Tastes |
| Sucrose | 50,000 | 1.0 | 0.1 | None |
| Rebaudioside A | 250 | 1.0 | 2.5 | Slight licorice, lingering |
| Rebaudioside D | 200 | 1.0 | 0.5 | Clean, slight cooling |
| Rebaudioside M | 180 | 1.0 | 0.2 | Very clean, sugar-like |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: The data for this compound in this table is hypothetical and needs to be determined through experimentation.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The perception of sweet and bitter tastes is initiated by the interaction of taste molecules with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.
Caption: Sweet Taste Signaling Pathway.
Caption: Bitter Taste Signaling Pathway.
Experimental Workflows
Application Notes and Protocols for the Enzymatic Modification of Rebaudioside J
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebaudioside J (Reb J), a minor steviol glycoside found in the leaves of Stevia rebaudiana, presents potential as a low-calorie sweetener. However, like many natural sweeteners, its broader application can be limited by suboptimal physicochemical and sensory properties, such as limited solubility and the presence of a bitter aftertaste. Enzymatic modification, specifically through glycosylation, offers a powerful strategy to overcome these limitations. This document provides detailed protocols for the enzymatic modification of this compound using UDP-glucosyltransferases (UGTs) and cyclodextrin glucanotransferases (CGTases) to enhance its properties for applications in the food, beverage, and pharmaceutical industries.
Introduction
Steviol glycosides are a class of natural, high-intensity sweeteners extracted from Stevia rebaudiana. While major glycosides like Rebaudioside A (Reb A) are widely used, research into minor glycosides such as this compound is driven by the search for sweeteners with more sugar-like taste profiles. Enzymatic glycosylation involves the attachment of additional sugar moieties to the steviol glycoside backbone. This modification can significantly improve solubility, reduce bitterness and aftertaste, and modulate the sweetness profile, making the resulting compounds more suitable for a wider range of applications[1].
The two primary enzymatic methods for glycosylation are:
-
UDP-glucosyltransferases (UGTs): These enzymes catalyze the transfer of a glycosyl group from an activated sugar donor, typically a UDP-sugar, to the acceptor molecule (this compound). This method allows for precise, regioselective glycosylation[2][3].
-
Cyclodextrin Glucanotransferases (CGTases): These enzymes catalyze a transglycosylation reaction, transferring glucose units from a donor like starch or maltodextrin to the steviol glycoside. CGTases can add multiple glucose units, often in α-1,4 linkages[4][5][6].
This application note provides a comparative overview of the properties of various steviol glycosides and detailed protocols for the enzymatic modification of this compound.
Data Presentation: Properties of Steviol Glycosides
Quantitative data on the specific properties of unmodified this compound are not extensively available in public literature. The following table summarizes the known properties of related steviol glycosides to provide a contextual baseline for the expected improvements following enzymatic modification of this compound. The goal of modifying Reb J is to shift its properties towards those of more desirable glycosides like Reb M, which is known for its clean, sugar-like taste.
| Property | Rebaudioside A | Rebaudioside D | Rebaudioside M | This compound (Unmodified) | Modified this compound (Expected Outcome) |
| Sweetness (vs. Sucrose) | ~200-300x | ~200-300x | ~250-350x | Data not available | Increased sweetness intensity |
| Aqueous Solubility (g/L at 25°C) | ~1.3 | < 0.5 | ~1.0 | Data not available (expected to be low) | Significantly Increased |
| Bitterness/Aftertaste | Slight to moderate | Low | Very Low / Sugar-like | Data not available (likely present) | Reduced bitterness and aftertaste |
| Stability | Generally stable in acidic and neutral pH | Stable | Stable | Data not available (expected to be similar to other SGs) | Maintained or improved stability |
Experimental Protocols
Protocol 1: UGT-Mediated Rhamnosylation of Rebaudioside A to Synthesize this compound
This protocol is based on a patented method for the enzymatic synthesis of this compound from Rebaudioside A using a UDP-glycosyltransferase.
Materials:
-
Rebaudioside A (Substrate)
-
UDP-rhamnose (Glycosyl Donor)
-
Recombinant E. coli cells expressing a suitable UDP-glycosyltransferase (UGT) or purified UGT enzyme
-
Phosphate Buffer (0.05 M, pH 8.0)
-
Toluene (optional, for cell permeabilization)
-
Reaction vessel with stirring and temperature control
-
HPLC system for analysis
Procedure:
-
Reaction Setup (Whole-Cell Biocatalysis):
-
Prepare a 1 L reaction mixture in a suitable vessel.
-
Add 1 L of 0.05 M phosphate buffer (pH 8.0).
-
Add 2 g of UDP-rhamnose.
-
Add 1 g of Rebaudioside A.
-
Add 20 ml of toluene to permeabilize the cells.
-
Add a 40% (v/v) suspension of the UGT-expressing recombinant whole cells.
-
Mix the components thoroughly.
-
-
Reaction Setup (Using Lyophilized Enzyme):
-
Prepare a 1 L reaction mixture.
-
Add 1 L of 0.05 M phosphate buffer (pH 8.0).
-
Add 2 g of UDP-rhamnose.
-
Add 1 g of Rebaudioside A.
-
Add 10 g of lyophilized UGT powder.
-
Mix until all components are dissolved.
-
-
Incubation:
-
Place the reaction vessel in a water bath at 40°C.
-
Stir the reaction mixture at 300 rpm for 24 hours.
-
-
Reaction Monitoring and Product Analysis:
-
Purification:
-
After the reaction, centrifuge the mixture to remove cells or insoluble enzyme.
-
The supernatant containing this compound can be purified using chromatographic techniques such as silica gel chromatography or preparative HPLC[9].
-
Protocol 2: CGTase-Mediated Glycosylation of this compound for Improved Solubility and Taste
This is a general protocol for the transglycosylation of steviol glycosides using CGTase.
Materials:
-
This compound (Substrate)
-
Maltodextrin or soluble starch (Glycosyl Donor)
-
Cyclodextrin Glucanotransferase (CGTase) from a source such as Bacillus sp.
-
Citrate or Phosphate Buffer (0.1 M, pH 6.0-7.0)
-
Reaction vessel with stirring and temperature control
-
HPLC system for analysis
Procedure:
-
Substrate and Donor Preparation:
-
Dissolve this compound in the chosen buffer to a final concentration of 1-10 g/L.
-
Dissolve the glycosyl donor (e.g., maltodextrin) in the same buffer to a final concentration of 20-50 g/L.
-
-
Reaction Setup:
-
Combine the this compound solution and the glycosyl donor solution in the reaction vessel.
-
Pre-heat the mixture to the optimal temperature for the specific CGTase used (typically 40-60°C).
-
Add the CGTase enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 U/g of substrate.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature with constant stirring for 4 to 24 hours. The reaction time will depend on the desired degree of glycosylation.
-
-
Enzyme Inactivation:
-
Stop the reaction by heating the mixture to 95-100°C for 10-15 minutes to denature the CGTase.
-
-
Product Analysis and Purification:
-
Analyze the product mixture using HPLC to determine the extent of glycosylation and the distribution of modified products.
-
The resulting glycosylated this compound can be purified from the reaction mixture using techniques like membrane filtration to remove unreacted starch and preparative chromatography to isolate specific modified products.
-
Visualization of Workflows and Pathways
Caption: General workflow for the enzymatic modification of this compound.
Caption: UGT-catalyzed synthesis of this compound from Rebaudioside A.
Caption: Logical relationship of enzymatic modification to improved properties.
Conclusion
Enzymatic modification presents a highly effective and specific method for enhancing the properties of this compound, a promising natural sweetener. The protocols provided herein for UGT- and CGTase-mediated glycosylation offer robust starting points for researchers to produce modified Reb J with improved solubility and a more desirable taste profile. Such improvements are critical for expanding the utility of this compound in a variety of food, beverage, and pharmaceutical formulations, contributing to the development of next-generation, low-calorie sweetening solutions. Further research to quantify the precise physicochemical and sensory properties of both native and modified this compound will be invaluable in optimizing its commercial applications.
References
- 1. Simultaneous quantification of stevioside and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11952604B2 - Enzymatic method for preparing this compound - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 8. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
Green Extraction of Rebaudioside J from Stevia Leaves: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green extraction of Rebaudioside J from the leaves of Stevia rebaudiana. The focus is on environmentally friendly techniques that offer alternatives to conventional solvent-based methods. While quantitative data for the extraction of the minor glycoside this compound is limited in publicly available literature, this guide presents established green extraction protocols for major steviol glycosides, which can be optimized for the targeted extraction of this compound.
Introduction to Green Extraction Techniques
Green extraction methods aim to reduce energy consumption, use alternative and safer solvents, and ensure a safe and high-quality extract. For the extraction of valuable compounds like this compound from stevia leaves, several green techniques have shown significant promise. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Enzyme-Assisted Extraction (EAE). These methods often result in higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods.
Comparative Data on Green Extraction of Steviol Glycosides
The following tables summarize quantitative data from various studies on the green extraction of the major steviol glycosides, Rebaudioside A and Stevioside. This data can serve as a baseline for optimizing the extraction of this compound. It is important to note that the yield of this compound, being a minor glycoside, is expected to be significantly lower and is often not reported in these studies.
Table 1: Ultrasound-Assisted Extraction (UAE) of Steviol Glycosides
| Parameter | Value | Rebaudioside A Yield | Stevioside Yield | This compound Yield | Reference |
| Solvent | 20% Ethanol in Water | Not Reported | Not Reported | Not Reported | [1] |
| Temperature | 50 °C | Not Reported | Not Reported | Not Reported | [1] |
| Time | 32 min | Increased by a factor of 1.5 compared to classical extraction | Not Reported | Not Reported | [2] |
| Solid-to-Liquid Ratio | 1:10 w/v | Not Reported | Not Reported | Not Reported | [1] |
| Ultrasonic Power | 60 W | Not Reported | 43.62% | Not Reported | [2] |
| Sonotrode Diameter | 22 mm | 36.92 mg/g extract | 96.48 mg/g extract | Not Reported | [3] |
Table 2: Microwave-Assisted Extraction (MAE) of Steviol Glycosides
| Parameter | Value | Rebaudioside A Yield | Stevioside Yield | This compound Yield | Reference |
| Solvent | 80% Methanol in Water | 2.34% (w/w) | 8.64% (w/w) | Not Reported | [4][5] |
| Temperature | 50 °C | 2.36% | 8.58% | Not Reported | [4] |
| Time | 1 min | Not Reported | Not Reported | Not Reported | [4][5] |
| Microwave Power | 80 W | 2.34% | 8.64% | Not Reported | [4][5] |
| Solid-to-Liquid Ratio | 1:100 g/mL | 4.21% | 17% | Not Reported | [2] |
Table 3: Supercritical Fluid Extraction (SFE) of Steviol Glycosides
| Parameter | Value | Rebaudioside A Yield | Stevioside Yield | This compound Yield | Reference |
| Fluid | CO₂ | Not Reported | Not Reported | Not Reported | [4][6] |
| Co-solvent | 17.4% Ethanol-Water (70:30) | 17.79 mg/g | 36.66 mg/g | Not Reported | [4][6] |
| Pressure | 211 bar | Not Reported | Not Reported | Not Reported | [4][6] |
| Temperature | 80 °C | Not Reported | Not Reported | Not Reported | [4][6] |
Table 4: Enzyme-Assisted Extraction (EAE) of Steviol Glycosides
| Enzyme | Concentration | Temperature | Time | Stevioside Yield | Rebaudioside A Yield | This compound Yield | Reference |
| Viscozyme L | 10.9 FBG unit/g | 53 °C | 16 min | 62.5 mg/g | 25.6 mg/g | Not Reported | [7] |
Experimental Protocols
The following are detailed protocols for the green extraction of steviol glycosides, which can be adapted and optimized for this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
Objective: To extract steviol glycosides from stevia leaves using ultrasonic energy to enhance extraction efficiency.
Materials and Equipment:
-
Dried and powdered stevia leaves
-
Solvent (e.g., 20% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
HPLC-UV system for analysis
Protocol:
-
Weigh 10 g of dried, powdered stevia leaves and place them in a 250 mL beaker.
-
Add 100 mL of the extraction solvent (20% ethanol in water) to achieve a 1:10 solid-to-liquid ratio.[1]
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the slurry.
-
Set the ultrasonic frequency (e.g., 20 kHz) and power (e.g., 60 W).[2]
-
Set the extraction temperature to 50 °C and the extraction time to 30 minutes.[1][2]
-
Continuously stir the mixture using a magnetic stirrer during sonication.
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a reduced pressure and a temperature of 50-60 °C to remove the ethanol.
-
The resulting aqueous extract can be freeze-dried or used directly for purification.
-
Quantify the this compound content using a validated HPLC-UV method.
Expected Results: This method is expected to yield a crude extract containing a mixture of steviol glycosides. The yield of this compound will be lower than that of major glycosides like Rebaudioside A and Stevioside and will vary depending on the plant material.
Ultrasound-Assisted Extraction Workflow
Microwave-Assisted Extraction (MAE) Protocol
Objective: To utilize microwave energy for the rapid extraction of steviol glycosides from stevia leaves.
Materials and Equipment:
-
Dried and powdered stevia leaves
-
Solvent (e.g., 80% methanol in water)
-
Microwave extraction system
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
-
HPLC-UV system for analysis
Protocol:
-
Place 1 g of dried, powdered stevia leaves into a microwave extraction vessel.
-
Add 100 mL of the extraction solvent (80% methanol in water) for a 1:100 solid-to-liquid ratio.[2]
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 80 W, the temperature to 50 °C, and the extraction time to 1 minute.[4][5]
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the plant residue.
-
Wash the residue with a small volume of fresh solvent.
-
Combine the filtrates and concentrate them using a rotary evaporator.
-
The concentrated extract can then be further processed for purification.
-
Analyze the this compound content using HPLC-UV.
Expected Results: MAE is a very rapid extraction method. The resulting extract will contain a profile of steviol glycosides. Optimization of power and time is crucial to avoid degradation of target compounds.
Microwave-Assisted Extraction Workflow
Purification and Quantification of this compound
Objective: To isolate and quantify this compound from the crude stevia extract.
3.3.1. Purification by Column Chromatography
Materials and Equipment:
-
Crude stevia extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvents for mobile phase (e.g., chloroform:methanol mixtures)[8]
-
Fraction collector
-
TLC plates and developing chamber
-
Rotary evaporator
Protocol:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform).
-
Pack the glass column with the silica gel slurry.
-
Dissolve the crude stevia extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., starting with 95:5 chloroform:methanol and gradually increasing the methanol content).[8]
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or by staining.
-
Pool the fractions containing this compound based on the TLC analysis.
-
Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.
3.3.2. Quantification by HPLC-UV
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile:water, 80:20 v/v). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or a buffer solution (e.g., 10 mmol/L sodium phosphate buffer, pH 2.6). A typical starting point is an isocratic mixture of acetonitrile:water (80:20 v/v).[9][10]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and the sample into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Purification and Quantification Workflow
Conclusion
This document provides a comprehensive overview and practical protocols for the green extraction of this compound from stevia leaves. While specific yield data for this compound is not widely available, the provided methodologies for major steviol glycosides offer a strong foundation for developing and optimizing a targeted extraction process. Researchers are encouraged to adapt these protocols and perform systematic optimization studies to maximize the yield of this compound using these environmentally friendly techniques. The successful implementation of these green extraction and purification strategies will contribute to the sustainable production of high-purity this compound for various applications in the food, pharmaceutical, and beverage industries.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. scispace.com [scispace.com]
- 4. steviashantanu.com [steviashantanu.com]
- 5. US20180153196A1 - Enzyme-assisted extraction of steviol glycosides from the leaves of stevia rebaudiana bertoni - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Rebaudioside J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of enzymatic synthesis of Rebaudioside J (Reb J).
Frequently Asked Questions (FAQs)
Q1: What is the general enzymatic reaction for synthesizing this compound?
A1: this compound is typically synthesized from Rebaudioside A (Reb A) through a glycosylation reaction. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) that transfers a rhamnose group from a sugar donor, UDP-rhamnose, to the Reb A molecule.[1]
Q2: Which enzyme is responsible for the synthesis of this compound?
A2: Specific UDP-glycosyltransferases (UGTs) are responsible for the synthesis of this compound. One such enzyme, UGT91D2, has been identified as catalyzing a side reaction that converts Rebaudioside A to this compound.[2] Engineered UGTs can also be employed to enhance this specific conversion.
Q3: What are the starting materials required for the enzymatic synthesis of this compound?
A3: The primary starting materials are:
-
Substrate: Rebaudioside A (Reb A)
-
Enzyme: A specific UDP-glycosyltransferase (UGT) capable of rhamnosylating Reb A.
-
Glycosyl Donor: UDP-rhamnose.
-
Buffer Solution: To maintain optimal pH for the enzymatic reaction.
Q4: How can the cost of the glycosyl donor, UDP-rhamnose, be reduced?
A4: The high cost of sugar donors like UDP-rhamnose is a common challenge. A UDP-rhamnose regeneration system can be implemented. This involves using a cascade of enzymes, such as a sucrose synthase and a UDP-rhamnose synthase, to regenerate UDP-rhamnose from less expensive starting materials like sucrose and UDP.[3][4][5]
Q5: What are the typical byproducts in this compound synthesis?
A5: Potential byproducts in the enzymatic synthesis of this compound may include unreacted Rebaudioside A, and potentially other glycosylated forms of Reb A if the enzyme used is not highly specific. The formation of such byproducts is a common issue in the synthesis of various steviol glycosides.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound and provides potential solutions.
Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the activity of the UDP-glycosyltransferase using a standard assay. - Ensure proper storage and handling of the enzyme to prevent degradation. - Consider expressing a fresh batch of the enzyme. |
| Suboptimal Reaction Conditions | - Optimize the reaction pH, temperature, and incubation time. Refer to the experimental protocols and data tables below for starting points. - Perform small-scale experiments to screen a range of conditions. |
| Insufficient Glycosyl Donor | - Ensure an adequate concentration of UDP-rhamnose is present in the reaction mixture. A molar excess of the donor to the substrate is often required. - Implement a UDP-rhamnose regeneration system to maintain a constant supply.[3][4][5] |
| Product Inhibition | - Monitor the reaction progress over time. If the reaction rate slows down significantly, product inhibition might be occurring. - Consider in-situ product removal techniques, though this can be challenging. |
| Incorrect Substrate | - Confirm the purity and identity of the Rebaudioside A substrate using analytical methods like HPLC. |
High Levels of Unreacted Rebaudioside A
| Potential Cause | Troubleshooting Step |
| Low Enzyme Concentration | - Increase the concentration of the UDP-glycosyltransferase in the reaction. |
| Short Reaction Time | - Extend the incubation time of the reaction. Monitor the conversion of Reb A to Reb J over a longer period. |
| Enzyme Instability | - Check if the enzyme loses activity over the course of the reaction. Consider enzyme immobilization to improve stability. |
Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Step |
| Non-specific Enzyme Activity | - Use a highly specific UDP-glycosyltransferase for the synthesis of Reb J. - Consider protein engineering of the existing enzyme to improve its specificity. |
| Contaminants in Substrate or Enzyme Prep | - Ensure the purity of the Rebaudioside A and the enzyme preparation. Purify both components if necessary. |
Experimental Protocols & Data
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from a patented method for the preparation of this compound.[1]
Materials:
-
Rebaudioside A
-
Lyophilized powder of a suitable UDP-glycosyltransferase (UGT)
-
UDP-rhamnose
-
0.05 mol/L Phosphate buffer (pH 8.0)
-
Water bath with stirring capability
Procedure:
-
Prepare a 1 L reaction mixture by sequentially adding the following to the phosphate buffer:
-
2 g of UDP-rhamnose
-
1 g of Rebaudioside A
-
10 g of lyophilized UGT powder
-
-
Mix the components thoroughly.
-
Place the reaction vessel in a water bath set at 40°C.
-
Stir the reaction mixture at 300 rpm for 24 hours.
-
After 24 hours, stop the reaction and analyze the products using HPLC to determine the conversion rate of Rebaudioside A to this compound.
Quantitative Data from Protocol 1:
| Parameter | Value |
| Substrate (Reb A) Concentration | 1 g/L |
| Glycosyl Donor (UDP-Rhamnose) Concentration | 2 g/L |
| Enzyme (Lyophilized UGT) Concentration | 10 g/L |
| Buffer | 0.05 M Phosphate |
| pH | 8.0 |
| Temperature | 40°C |
| Reaction Time | 24 hours |
| Reported Conversion Rate | > 90% [1] |
Table of Optimized Reaction Conditions for Similar Rebaudioside Syntheses
While specific quantitative data for this compound synthesis is limited, the following table summarizes optimized conditions from the enzymatic synthesis of other rebaudiosides, which can serve as a starting point for optimization.
| Rebaudioside | Substrate | Enzyme(s) | Key Reaction Parameters | Yield | Reference |
| Rebaudioside A | Stevioside | UGT76G1, AtSUS1 | 2.4 mM Stevioside, 7.2 mM Sucrose, 0.006 mM UDP, 30°C, 30 h | 78% | [7][8] |
| Rebaudioside D | Rebaudioside A | UGTSL2, StSUS1 | 20 g/L Reb A, 30°C, 20 h | 74.6% | [9][10] |
| Rebaudioside M | Rebaudioside A | OsEUGT11, SrUGT76G1 | 5 g/L Reb A, 37°C, pH 7.0 | 72.2% | [11] |
Visualizations
Enzymatic Synthesis of this compound Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Steviol glycoside - Wikipedia [en.wikipedia.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. US20110087011A1 - Separation of rebaudioside a from stevia glycosides using chromatography - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Synthesis and Characterization of a Novel α-1→6-Glucosyl Rebaudioside C Derivative Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of Rebaudioside A from Stevioside Catalyzed by the Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Rebaudioside J
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Rebaudioside J (Reb J) from its isomers. The structural similarity among steviol glycoside isomers presents significant hurdles in achieving high purity. This guide offers practical solutions and detailed protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound from its isomers?
A1: The primary challenges in purifying this compound from its isomers stem from their remarkable structural similarities. These slight variations in glycosidic linkages and the number or type of sugar moieties result in nearly identical physicochemical properties, such as polarity and solubility.[1] This leads to significant difficulties in separation using conventional methods like chromatography and crystallization. In High-Performance Liquid Chromatography (HPLC), isomers often co-elute, resulting in poor resolution and impure fractions.[1] During crystallization, the similar solubility profiles of Reb J and its isomers make selective precipitation difficult, often leading to co-crystallization and lower purity of the final product.
Q2: What are the most common isomers that co-purify with this compound?
A2: this compound is a steviol glycoside with a specific arrangement of glucose and rhamnose units. Its isomers can have the same molecular weight but differ in the linkage positions of these sugar units. While the literature specifically detailing all isomers of Reb J is still emerging, common isomeric variations in other rebaudiosides that present separation challenges include differences in the glycosidic bond type (e.g., α vs. β linkages) and the point of attachment of the sugar moieties to the steviol core or to other sugars in the glycoside chain. For example, isomers of Rebaudioside M, which is structurally related to other complex rebaudiosides, have been identified and present significant purification challenges.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound and other steviol glycosides.[2][3] Specifically, Reversed-Phase HPLC (RP-HPLC) with a C18 column is a common method.[3] For better separation of polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.[4] Detection is typically performed using a UV detector at a low wavelength (around 210 nm). For unambiguous identification and characterization of isomers, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound using preparative HPLC and crystallization.
Troubleshooting Preparative HPLC Purification
Preparative HPLC is a powerful technique for isolating high-purity this compound. However, the presence of isomers can lead to several chromatographic challenges.
Problem 1: Poor Resolution and Co-elution of Isomers
Symptoms:
-
Overlapping peaks for this compound and its isomers on the chromatogram.
-
Fractions collected contain a mixture of Reb J and isomeric impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | The stationary phase is not providing sufficient selectivity. For steviol glycosides, which are polar, HILIC columns can offer better separation than traditional C18 columns.[4] Experiment with different column chemistries (e.g., amino, cyano, or phenyl-hexyl) to enhance selectivity. |
| Suboptimal Mobile Phase Composition | The solvent system is not effectively differentiating between the isomers. Optimize the mobile phase by adjusting the organic modifier (acetonitrile is common), the aqueous phase, and the pH. Small changes in pH can alter the ionization state of the molecules and improve separation.[5] |
| Incorrect Gradient Profile | A steep gradient may not provide enough time for the separation of closely eluting isomers. Employ a shallower gradient, especially around the elution time of Reb J and its isomers. A multi-step gradient with a very slow ramp in the critical separation window can significantly improve resolution. |
| Column Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or the concentration of the sample. Overload studies can help determine the optimal loading capacity of your preparative column. |
Experimental Protocol: Gradient Optimization for Preparative HPLC
-
Initial Scouting Run: Start with a broad linear gradient (e.g., 20-80% Acetonitrile in water with 0.1% formic acid over 30 minutes) on an analytical column to determine the approximate elution time of the Reb J isomer cluster.
-
Shallow Gradient Development: Based on the scouting run, design a new gradient with a much shallower slope around the elution window of interest. For example, if the isomers elute between 40% and 50% Acetonitrile, try a gradient that ramps from 35% to 55% over 40 minutes.
-
Isocratic Hold: To further enhance resolution, an isocratic hold at a specific solvent composition within the critical elution window can be introduced.
-
Scale-Up to Preparative Column: Once an optimized gradient is established on the analytical scale, scale it up to the preparative column, adjusting the flow rate and injection volume accordingly.
Logical Workflow for HPLC Troubleshooting
Caption: Troubleshooting workflow for poor HPLC resolution.
Troubleshooting Crystallization Purification
Crystallization is a cost-effective method for purifying large quantities of compounds. However, achieving high purity of this compound can be challenging due to the presence of isomers that can co-crystallize.
Problem 2: Low Purity of Crystals and Co-crystallization of Isomers
Symptoms:
-
The crystallized product shows significant isomeric impurities upon HPLC analysis.
-
The melting point of the crystals is broad or lower than that of pure Reb J.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The chosen solvent system (solvent and anti-solvent) does not provide sufficient solubility differences between Reb J and its isomers. Screen a variety of solvent systems. Ethanol-water and methanol-water mixtures are common for steviol glycosides.[4][6] The ratio of the organic solvent to water is a critical parameter to optimize. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the entrapment of impurities within the crystal lattice. Employ a slow, controlled cooling profile to allow for selective crystallization of the target compound. A stepwise cooling process with holding times at intermediate temperatures can be beneficial. |
| Supersaturation Level is Too High | A very high level of supersaturation can induce rapid, non-selective precipitation of all components. Optimize the initial concentration of the crude Reb J mixture in the solvent to achieve a metastable zone of supersaturation that favors the growth of pure crystals. |
| Insufficient Agitation | Poor mixing can lead to localized areas of high supersaturation, promoting the formation of impure crystals. Gentle and consistent agitation throughout the crystallization process is crucial for maintaining homogeneity and promoting the growth of uniform, high-purity crystals. |
Experimental Protocol: Optimizing Crystallization Conditions
-
Solubility Studies: Determine the solubility of the crude Reb J mixture in various solvent systems (e.g., different ratios of ethanol/water, methanol/water) at different temperatures. This data is crucial for selecting an appropriate solvent system and designing the crystallization process.[6][7]
-
Solvent/Anti-solvent Screening: Dissolve the crude material in a good solvent at an elevated temperature and slowly add an anti-solvent in which Reb J is less soluble to induce crystallization. The choice and addition rate of the anti-solvent are critical parameters.
-
Temperature Profile Optimization:
-
Dissolve the crude Reb J in the chosen solvent system at a high temperature to ensure complete dissolution.
-
Slowly cool the solution at a controlled rate (e.g., 1-5 °C per hour).
-
Hold the solution at a specific temperature for a period to allow for crystal growth.
-
Further cool to a lower temperature to maximize yield.
-
-
Seeding: Introduce a small amount of pure Reb J crystals (seeds) to the supersaturated solution to initiate crystallization and promote the growth of the desired crystal form.
Crystallization Optimization Workflow
Caption: Workflow for optimizing crystallization purity.
Quantitative Data Summary
The following tables provide a summary of typical parameters and expected outcomes for the purification of steviol glycosides. Note that specific values for this compound may vary and require empirical optimization.
Table 1: Preparative HPLC Purification Parameters for Steviol Glycosides
| Parameter | Typical Range/Value | Expected Outcome |
| Column Type | C18, Amino, HILIC | Purity >95% |
| Mobile Phase | Acetonitrile/Water (with acid modifier) | Good resolution between major components |
| Gradient | Shallow gradient (e.g., 0.5-2% organic/min) | Improved separation of closely eluting isomers |
| Flow Rate (Preparative) | 10-50 mL/min (depending on column diameter) | High throughput |
| Sample Load | 50-500 mg per injection (depending on column size) | Optimized for yield and purity |
| Typical Recovery | 70-90% | Varies with the complexity of the mixture |
Table 2: Crystallization Purification Parameters for Steviol Glycosides
| Parameter | Typical Range/Value | Expected Outcome |
| Solvent System | Ethanol/Water, Methanol/Water | Purity >98% (after recrystallization) |
| Solvent Ratio (Organic:Water) | 70:30 to 95:5 | Selective precipitation of the target compound |
| Cooling Rate | 1-5 °C/hour | Formation of well-defined, pure crystals |
| Final Temperature | 4-10 °C | Maximized yield |
| Typical Yield (single step) | 60-80% | Dependent on initial purity and solubility |
Note: The data presented in these tables are generalized from literature on various rebaudiosides and should be used as a starting point for method development for this compound.[2][8]
References
- 1. Structure–Property Relevance of Two Pairs of Isomeric Steviol Rebaudiosides and the Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Rebaudioside J Stability and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rebaudioside J, particularly concerning its degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other steviol glycosides?
This compound is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant. Like other steviol glycosides, it is a diterpene glycoside responsible for the sweet taste of stevia extracts. Structurally, it shares the same steviol backbone but differs in the number and arrangement of glucose units attached to it. This structural variation influences its sweetness profile and potentially its stability.
Q2: Is this compound stable in acidic solutions?
While specific stability data for this compound is limited, studies on structurally similar steviol glycosides like Rebaudioside A and Stevioside indicate that they are generally stable in acidic conditions typical of many food and beverage applications (pH 3-4). However, at lower pH values and elevated temperatures, degradation can occur.[1] It is reasonable to expect this compound to exhibit similar stability behavior.
Q3: What are the primary degradation products of steviol glycosides under acidic conditions?
Under acidic conditions, the primary degradation pathway for steviol glycosides is the hydrolysis of the glycosidic bonds. This results in the stepwise removal of glucose units, leading to the formation of various degradation products. For other rebaudiosides, such as Rebaudioside A, degradation can yield rebaudioside B, steviolbioside, steviolmonoside, and ultimately the aglycone, steviol.[2] Isomerization of the steviol backbone to isosteviol can also occur under harsh acidic and high-temperature conditions.[3][4]
Q4: How do temperature and pH affect the degradation rate of this compound?
Based on data from other steviol glycosides, the degradation of this compound is expected to be accelerated by both lower pH and higher temperatures. The rate of hydrolysis of glycosidic bonds increases with increasing hydronium ion concentration (lower pH) and thermal energy.[1] For instance, studies on Rebaudioside A show significantly more degradation at 37°C compared to room temperature or 4°C in acidic beverages.
Q5: Can the degradation of this compound affect the taste profile of a product?
Yes. The degradation of this compound can lead to a loss of sweetness and potentially the emergence of off-tastes. The various degradation products have different taste profiles. For example, the aglycone steviol is not sweet and is known to have a bitter aftertaste. The perception of sweetness and bitterness from steviol glycosides is mediated by specific taste receptors on the tongue.[5][6][7] Changes in the molecular structure due to degradation will alter how the molecules interact with these receptors, thereby changing the overall taste perception.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Sweetness in an Acidic Formulation Over Time | Degradation of this compound due to low pH and/or high storage temperature. | - Evaluate the pH and temperature conditions of your formulation and storage. - Consider adjusting the pH to a less acidic level if the product allows. - Store the product at a lower temperature to slow down the degradation kinetics. - Perform a stability study to quantify the rate of degradation under your specific conditions (see Experimental Protocols). |
| Development of Bitter or Off-Tastes | Formation of degradation products, such as steviol, which have a bitter taste. | - Analyze the sample for the presence of degradation products using HPLC-MS (see Experimental Protocols). - If degradation is confirmed, follow the solutions for "Loss of Sweetness." - Consider using taste-masking agents if formulation adjustments are not feasible. |
| Inconsistent Analytical Results for this compound Purity | Incomplete extraction, improper sample preparation, or issues with the HPLC method. | - Ensure complete dissolution of the sample in the initial solvent. - Optimize the sample cleanup procedure to remove interfering matrix components. - Verify the suitability of your HPLC column and mobile phase for separating this compound from its potential degradation products and other steviol glycosides. A C18 column with a gradient of acetonitrile and a slightly acidic aqueous mobile phase is a common starting point.[8] |
| Unexpected Peaks in HPLC Chromatogram | Presence of impurities in the this compound standard or formation of degradation products during sample processing or storage. | - Run a blank and a fresh standard to confirm the source of the unexpected peaks. - Use a high-purity (>95%) this compound reference standard. - If degradation is suspected, analyze the sample using HPLC-MS to identify the unknown peaks based on their mass-to-charge ratio.[9] |
Quantitative Data on Steviol Glycoside Degradation
Table 1: Degradation of Rebaudioside A in Buffer Solutions at Various pH and Temperatures over 9 Months
| pH | Temperature (°C) | Buffer | Degradation (%) |
| 3 | 20 | Citrate/Phosphate | < 6 |
| 3 | 30 | Citrate/Phosphate | < 6 |
| 5 | 20 | Citrate | < 5 |
| 5 | 30 | Citrate | < 5 |
| 7 | 30 | Citrate | < 5 |
| 7 | 30 | Phosphate | up to 25 |
Source: Adapted from Gong et al. (2013). Degradation kinetics of rebaudioside A in various buffer solutions.[1]
Table 2: Degradation of Stevioside in Different Acidic Solutions at 80°C for 72 hours
| Acidic Solution | pH | Degradation (%) |
| 0.1 M HCl | ~1 | 81 |
| Citric Acid Buffer | 3 | 35 |
| Phosphoric Acid Buffer | 3 | ~55 |
Source: Adapted from Musa et al. (2014). Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in an Acidic Beverage Matrix
1. Objective: To evaluate the degradation of this compound in a simulated acidic beverage under accelerated conditions (elevated temperature).
2. Materials:
- This compound reference standard (>95% purity)
- Citric acid
- Sodium citrate
- Deionized water
- pH meter
- Incubator or water bath
- HPLC-UV or HPLC-MS system
3. Procedure:
- Preparation of Simulated Beverage: Prepare a citrate buffer solution at the desired pH (e.g., pH 3.0) by dissolving appropriate amounts of citric acid and sodium citrate in deionized water.
- Sample Preparation: Accurately weigh and dissolve this compound in the citrate buffer to a final concentration relevant to your application (e.g., 500 mg/L).
- Incubation: Aliquot the this compound solution into sealed, airtight vials and place them in an incubator or water bath set to the desired temperatures (e.g., 25°C, 40°C, and 60°C).
- Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours for higher temperatures; and 0, 1, 2, 4, and 8 weeks for lower temperatures).
- Sample Analysis: Immediately upon withdrawal, cool the samples to room temperature and analyze them by HPLC to quantify the remaining this compound and identify any degradation products.
Protocol 2: HPLC-UV Method for Quantification of this compound and its Degradation Products
1. Objective: To separate and quantify this compound and its potential degradation products.
2. Instrumentation and Conditions:
- HPLC System: A system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-5 min: 20% B
- 5-25 min: 20-80% B (linear gradient)
- 25-30 min: 80% B
- 30-35 min: 80-20% B (linear gradient)
- 35-40 min: 20% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
3. Procedure:
- Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
- Sample Preparation: Dilute the samples from the stability study with the mobile phase to fall within the concentration range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Identify and quantify the this compound peak based on its retention time and the calibration curve. Tentatively identify degradation products based on their retention times relative to the parent compound. For definitive identification, HPLC-MS is recommended.
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway for sweet and bitter taste perception of steviol glycosides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. japsonline.com [japsonline.com]
- 3. Structural characterization of the degradation products of a minor natural sweet diterpene glycoside Rebaudioside M under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Taste receptor discovery could help industry ease the bitter taste of stevia [foodnavigator.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Rebaudioside J and Other Glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Rebaudioside J and other steviol glycosides.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating this compound and other steviol glycosides?
A1: The most frequently used stationary phases are reversed-phase columns, particularly C18 columns.[1][2][3] However, for separating the highly polar and structurally similar steviol glycosides, Amino (NH2) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also employed to achieve better resolution.[4][5]
Q2: What is the typical mobile phase composition for steviol glycoside analysis?
A2: A common mobile phase consists of a mixture of acetonitrile and water or a sodium phosphate buffer.[1][3] The ratio is often in the range of 30-40% acetonitrile and 60-70% aqueous phase. To improve peak shape and resolution, the pH of the aqueous phase is sometimes adjusted to be acidic, for example, using a phosphate buffer with a pH of 2.6.[1]
Q3: What is the recommended detection wavelength for this compound and other steviol glycosides?
A3: Steviol glycosides lack a strong chromophore, but they can be detected at low UV wavelengths. The most commonly used detection wavelength is 210 nm.[1][2][4]
Q4: How can I improve the resolution between critical pairs of steviol glycosides?
A4: Improving resolution between structurally similar glycosides can be challenging. Here are a few strategies:
-
Optimize the mobile phase: Fine-tuning the acetonitrile/water ratio can significantly impact selectivity.
-
Adjust the pH: Using an acidic mobile phase can suppress the ionization of the carboxylic acid group on the steviol backbone, leading to sharper peaks.
-
Employ a different stationary phase: If a C18 column does not provide adequate separation, consider trying an NH2 or HILIC column, which offer different selectivity for polar compounds.[4][5]
-
Gradient elution: A gradient elution, where the mobile phase composition is changed over the course of the run, can help to separate complex mixtures of glycosides with varying polarities.
Q5: What are the key challenges in the HPLC analysis of this compound?
A5: this compound is a minor glycoside and is highly glycosylated, which presents several analytical challenges:
-
Co-elution: Due to its low abundance and structural similarity to other major and minor glycosides, it can easily co-elute with other compounds.
-
Peak identification: A pure analytical standard of this compound is necessary for accurate peak identification and quantification.
-
Low concentration: Its low concentration in stevia extracts may require more sensitive detectors or enrichment steps for accurate quantification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution Between Glycoside Peaks | Inappropriate mobile phase composition. | Adjust the ratio of acetonitrile to the aqueous phase. A lower percentage of acetonitrile will generally increase retention and may improve the separation of early-eluting peaks. |
| Incorrect column chemistry for the analytes. | Switch to a column with a different selectivity, such as an NH2 or HILIC column, which are well-suited for polar analytes like steviol glycosides.[4][5] | |
| Isocratic elution is insufficient for a complex mixture. | Implement a shallow gradient elution to improve the separation of closely eluting compounds. | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Add a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase to suppress silanol interactions. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Ghost Peaks | Contamination in the mobile phase or from the sample. | Use high-purity solvents and freshly prepared mobile phases. Ensure proper sample cleanup. |
| Carryover from a previous injection. | Implement a robust needle wash protocol in your autosampler method. | |
| Baseline Noise or Drift | Mobile phase is not properly degassed. | Degas the mobile phase using sonication or an online degasser. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase and flush the column with a strong solvent. | |
| Detector lamp is failing. | Check the lamp energy and replace it if necessary. | |
| Low Peak Area for this compound | Low concentration in the sample. | Use a more concentrated sample extract or a more sensitive detector, such as a Charged Aerosol Detector (CAD). |
| Poor extraction efficiency. | Optimize the sample preparation method to ensure complete extraction of all glycosides. |
Quantitative Data
Table 1: HPLC Method Parameters for Steviol Glycoside Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1][2] | NH2 (250 x 4.6 mm)[4] | HILIC (analytical column)[5] |
| Mobile Phase | Acetonitrile : 10 mmol/L Sodium Phosphate Buffer (pH 2.6) (32:68, v/v)[1][2] | Acetonitrile : Water (80:20, v/v), pH 5 with acetic acid[4] | Acetonitrile : Water (85:15, v/v)[5] |
| Flow Rate | 1.0 mL/min[1][2] | Not Specified | 1.0 mL/min |
| Detection | UV at 210 nm[1][2] | UV at 210 nm[4] | UV at 210 nm |
| Temperature | Ambient | Not Specified | 36 °C |
Table 2: Reported Retention Times (in minutes) for Selected Steviol Glycosides
| Glycoside | Method 1 (C18)[2] |
| Rebaudioside D | 3.47 ± 0.04 |
| Rebaudioside A | - |
| Stevioside | - |
Note: Retention times can vary significantly between different HPLC systems and slight variations in experimental conditions.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Rebaudioside D [2]
-
Sample Preparation:
-
Extract dried and ground Stevia leaves with water.
-
Centrifuge the extract to remove solid particles.
-
Filter the supernatant through a 0.45 µm membrane filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6) in a 32:68 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Protocol 2: HPLC Method for Stevioside and Rebaudioside A [4]
-
Sample Preparation:
-
Extract ground dried leaves with 70% (w/w) ethanol in water by shaking for 30 minutes in a 70°C water bath.
-
Cool the extract and filter it before HPLC analysis.
-
-
HPLC Conditions:
-
Column: NH2 (250 x 4.6 mm)
-
Mobile Phase: A mixture of acetonitrile and water (80:20, v/v), with the pH adjusted to 5 with acetic acid.
-
Detection: UV at 210 nm
-
Visualizations
Caption: Experimental workflow for HPLC analysis of steviol glycosides.
Caption: Troubleshooting decision tree for common HPLC separation issues.
References
- 1. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 4. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability issues of Rebaudioside J in aqueous solutions
Disclaimer: Direct stability data for Rebaudioside J in aqueous solutions is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the known stability profiles of structurally similar steviol glycosides, such as Rebaudioside A and Rebaudioside M. These recommendations should serve as a starting point for your investigations.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when working with this compound in aqueous solutions.
Issue 1: Precipitation or Poor Solubility of this compound in Aqueous Solution
-
Question: My this compound is not fully dissolving or is precipitating out of my aqueous solution. What can I do?
-
Possible Causes & Solutions:
-
Concentration: this compound, like other steviol glycosides, may have limited solubility in water, especially at higher concentrations.
-
Recommendation: Try preparing a less concentrated solution. If a higher concentration is necessary, consider a co-solvent system.
-
-
Temperature: Solubility of steviol glycosides is often temperature-dependent.
-
Recommendation: Gentle heating and stirring can aid dissolution. However, be mindful of potential degradation at elevated temperatures over extended periods.
-
-
pH of the Solution: The pH of your aqueous solution can influence the solubility of this compound.
-
Recommendation: Adjust the pH of your solution. Steviol glycosides are generally stable in a pH range of 4-8.[1]
-
-
Purity of this compound: Impurities in the this compound sample could affect its solubility.
-
Recommendation: Ensure you are using a high-purity standard of this compound.
-
-
Issue 2: Degradation of this compound During Experimental Procedures
-
Question: I suspect my this compound is degrading during my experiment. What are the likely causes and how can I prevent it?
-
Possible Causes & Solutions:
-
Acidic Conditions: Steviol glycosides are known to be less stable in highly acidic conditions (pH below 4), which can lead to hydrolysis of the glycosidic bonds.[1][2]
-
Recommendation: If your experiment allows, maintain the pH of your solution between 4 and 8. If low pH is required, minimize exposure time and temperature. Consider conducting experiments at lower temperatures to slow down potential degradation.
-
-
Elevated Temperatures: High temperatures, especially in combination with acidic or alkaline conditions, can accelerate the degradation of steviol glycosides.
-
Recommendation: Use the lowest effective temperature for your experimental setup. For heat-sensitive applications, consider sterile filtration instead of heat sterilization.
-
-
Presence of Certain Ions: While specific data for this compound is unavailable, studies on other steviol glycosides suggest that buffer components can influence stability. For instance, Rebaudioside A shows different degradation rates in phosphate versus citrate buffers at certain pH levels.[2]
-
Recommendation: If you observe instability, consider trying different buffer systems to see if it mitigates the degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in an aqueous solution?
While specific degradation products for this compound have not been extensively documented, based on the degradation pathways of other steviol glycosides like Rebaudioside A and Rebaudioside M, the primary degradation mechanism is likely hydrolysis. This would involve the cleavage of glycosidic bonds, leading to the formation of steviolbioside, steviolmonoside, and ultimately the aglycone, steviol.[3] Isomerization of the C-16 olefin is another potential degradation pathway.[1]
Q2: How does the stability of this compound compare to other steviol glycosides like Rebaudioside A or Stevioside?
Q3: What are the optimal storage conditions for a this compound aqueous solution?
To ensure the stability of your this compound solution, it is recommended to:
-
Store at a low temperature (refrigerated at 2-8 °C).
-
Protect from light.
-
Maintain a pH between 4 and 8.
-
Use a tightly sealed container to prevent evaporation and contamination.
-
For long-term storage, consider preparing fresh solutions as needed or freezing aliquots.
Quantitative Data on Steviol Glycoside Stability (Based on Rebaudioside A and M as Analogs)
Since direct quantitative data for this compound is scarce, the following tables summarize the stability of Rebaudioside A and Rebaudioside M under various conditions, which can serve as a valuable reference.
Table 1: Stability of Rebaudioside A in Different Buffer Solutions at 30°C over 6 Months
| pH | Buffer System | Buffer Concentration | % Loss of Rebaudioside A |
| 3 | Citrate | 0.02 M | < 6% |
| 3 | Citrate | 0.1 M | < 6% |
| 7 | Citrate | 0.02 M | < 5% |
| 7 | Citrate | 0.1 M | < 5% |
| 7 | Phosphate | 0.02 M | up to 25% |
| 7 | Phosphate | 0.1 M | Increased degradation |
Data adapted from a study on Rebaudioside A degradation kinetics.[2]
Table 2: General Stability Profile of Rebaudioside M in Aqueous Solutions
| Condition | Stability |
| pH 4-8 | Most Stable |
| pH < 2 | Noticeably Less Stable |
| Increasing Temperature | Decreased Stability |
Information based on the stability profile of Rebaudioside M.[1]
Experimental Protocols
The following are generalized protocols for assessing the stability of steviol glycosides, which can be adapted for this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Steviol Glycoside Analysis
This method is suitable for separating and quantifying steviol glycosides, including potential degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphoric acid buffer). A common mobile phase composition is a 32:68 (v/v) mixture of acetonitrile and phosphoric acid buffer solution.[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection: UV detector at 210 nm.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 20 µL.[4]
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of dilutions to generate a standard curve for quantification.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol can be used to intentionally degrade this compound to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve this compound in a dilute acid solution (e.g., 0.1 M HCl). Heat the solution at a controlled temperature (e.g., 80°C) for a specific duration. Neutralize the solution before HPLC analysis.[3]
-
Base Hydrolysis: Dissolve this compound in a dilute base solution (e.g., 0.1 M NaOH). Heat the solution at a controlled temperature for a specific duration. Neutralize the solution before HPLC analysis.[3]
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a set period.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C) for an extended period. Dissolve the resulting material for analysis.[3]
-
Photodegradation: Expose a solution of this compound to a UV light source for a specific duration.
-
Analysis: Analyze the stressed samples using the HPLC method described above and compare the chromatograms to that of an unstressed control sample. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their structural elucidation.
Visualizations
Diagram 1: General Hydrolytic Degradation Pathway of Steviol Glycosides
Caption: General hydrolytic degradation pathway for steviol glycosides.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
References
Preventing co-elution of Rebaudioside J in chromatography
Troubleshooting Guides & FAQs for Rebaudioside J Co-elution
This technical support guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with this compound during chromatographic analysis of steviol glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to separate?
This compound is a minor steviol glycoside found in the leaves of Stevia rebaudiana.[1] Like other steviol glycosides, it shares a common steviol backbone and differs in the number and arrangement of glucose units attached to this core structure.[2] This structural similarity to other major and minor steviol glycosides, such as Rebaudioside A, D, M, and Stevioside, is the primary reason for co-elution challenges in chromatography.[2][3][4]
Q2: What are the most common chromatographic techniques used for separating this compound and other steviol glycosides?
The most widely used technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , often with a C18 stationary phase.[3][5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique that can offer different selectivity compared to RP-HPLC, which can be advantageous for separating closely related glycosides.[7][8] Ultra-High-Performance Liquid Chromatography (UHPLC) can also be employed to achieve higher resolution and shorter run times.[3][4]
Q3: What are the typical mobile phases used in the separation of steviol glycosides?
For RP-HPLC, a binary mobile phase is common, typically consisting of a mixture of acetonitrile and an aqueous buffer, such as sodium phosphate.[9][10][11] The pH of the buffer is a critical parameter for achieving optimal separation.[9] Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve complex mixtures of steviol glycosides.[3][4]
Q4: Are there specific columns that are recommended for better separation of steviol glycosides?
Standard C18 columns are a good starting point for RP-HPLC.[3] However, for challenging separations, columns with advanced features can provide better resolution. For example, columns with smaller particle sizes (e.g., sub-2 µm as used in UPLC) can significantly improve separation efficiency.[3][4] Additionally, columns with technologies designed to minimize analyte interactions with the column hardware, such as MaxPeak™ High Performance Surfaces, have been shown to improve peak shape and resolution for steviol glycosides.[12] For HILIC, amide-based columns are often utilized.[13]
Troubleshooting Guide: Preventing Co-elution of this compound
This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other steviol glycosides.
Initial Assessment
Before making significant changes to your method, confirm the following:
-
System Suitability: Ensure your HPLC/UHPLC system is performing optimally by checking system suitability parameters like peak asymmetry, theoretical plates, and resolution of known critical pairs (e.g., Rebaudioside A and Stevioside).[3][4]
-
Standard Purity: Verify the purity of your this compound standard and other reference compounds.
-
Peak Identification: If using UV detection, be aware that steviol glycosides have similar UV spectra, making retention time the primary means of identification.[3] For complex mixtures, mass spectrometry (MS) detection is recommended for positive peak identification.[3][4]
Troubleshooting Workflow
If co-elution is confirmed, follow this workflow to optimize your separation.
Detailed Methodologies & Experimental Protocols
1. Mobile Phase and Gradient Optimization (RP-HPLC)
-
Principle: Fine-tuning the mobile phase composition and gradient can significantly impact the selectivity and resolution of closely eluting compounds.
-
Protocol:
-
Initial Conditions: Start with a common mobile phase for steviol glycosides, for example, a gradient of acetonitrile and a low pH sodium phosphate buffer (e.g., 10 mM, pH 2.6).[10][11]
-
Gradient Modification:
-
Shallow Gradient: If this compound is co-eluting with a nearby peak, decrease the slope of the gradient in that region. This can be achieved by reducing the rate of increase of the organic solvent (acetonitrile) percentage per minute.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition just before the elution of the critical pair to improve their separation.
-
-
pH Adjustment: Vary the pH of the aqueous mobile phase. While a low pH is common, slight adjustments can alter the ionization state of the analytes and improve separation.
-
Solvent Choice: Consider replacing acetonitrile with methanol. Methanol has different solvent properties and can alter the elution order and selectivity.
-
2. Column Temperature Adjustment
-
Principle: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence retention times and selectivity.
-
Protocol:
-
Investigate a temperature range, for example, from 30°C to 60°C.[3][9]
-
Higher temperatures generally lead to shorter retention times and sharper peaks but can also change the elution order.[9]
-
It has been suggested that temperatures around 40°C and 60°C can be ideal for the separation of some steviol glycosides.[9]
-
3. Flow Rate Optimization
-
Principle: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.
-
Protocol:
-
Systematically decrease the flow rate from your current method (e.g., from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min).[3]
-
Monitor the resolution between this compound and the co-eluting peak.
-
4. Changing Column Chemistry
-
Principle: If method optimization on your current column is unsuccessful, the stationary phase may not be providing sufficient selectivity.
-
Protocol:
-
Alternative RP Columns: Try a different C18 column from another manufacturer or one with a different bonding density or end-capping. This can provide a different selectivity.
-
Switch to HILIC: HILIC operates on a different separation mechanism (partitioning into an adsorbed water layer on the stationary phase) and is well-suited for polar compounds like glycosides.[7][8] This often provides a completely different elution order and can resolve peaks that co-elute in reversed-phase. A typical HILIC mobile phase would be a high concentration of acetonitrile with a small amount of aqueous buffer.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the separation of steviol glycosides, which can be used as a starting point for method development for this compound.
| Parameter | Typical Value/Range | Reference |
| Column Type | C18 (Reversed-Phase) | [3][5][6] |
| Column Dimensions | 4.6 mm x 150 mm or 4.6 mm x 250 mm | [3][5] |
| Particle Size | 5 µm, 2.5 µm, or <2 µm (UPLC) | [3][4][5] |
| Mobile Phase A | 10 mM Sodium Phosphate Buffer (pH 2.6) | [10][11] |
| Mobile Phase B | Acetonitrile | [10][11] |
| Flow Rate | 0.7 - 1.2 mL/min | [3][5] |
| Column Temperature | 30°C - 60°C | [3][9] |
| Detection | UV at 210 nm | [5][9] |
| Injection Volume | 5 - 20 µL | [9][10] |
Visualizations
Logical Relationship of Chromatographic Parameters
This diagram illustrates the interconnectedness of key parameters in optimizing chromatographic separation.
Structural Similarity of Steviol Glycosides
This simplified diagram shows the common core structure and the points of glycosylation, illustrating why these compounds are challenging to separate.
References
- 1. researchgate.net [researchgate.net]
- 2. Steviol glycoside - Wikipedia [en.wikipedia.org]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 10. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. air.unimi.it [air.unimi.it]
Troubleshooting low conversion rate in Rebaudioside J biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Rebaudioside J (Reb J) biosynthesis.
Troubleshooting Guides
Issue 1: Extremely Low or Undetectable Levels of this compound
-
Question: My reaction has successfully produced other steviol glycosides, but I cannot detect any this compound. What is the likely cause?
-
Answer: The biosynthesis of this compound is not a primary pathway but rather a side reaction catalyzed by the UDP-glycosyltransferase UGT91D2.[1] This enzyme's main function in the steviol glycoside pathway is to glucosylate other precursors. The formation of Reb J occurs when UGT91D2 non-specifically transfers a rhamnose molecule to Rebaudioside A (Reb A).[1] Therefore, the inherently low catalytic efficiency and specificity of this side reaction are the primary reasons for low or undetectable yields. The expression and activity of UGT91D2 are critical; if this enzyme is absent, inactive, or has been engineered to reduce side reactions, Reb J will not be produced. For instance, a V155T substitution in UGT91D2 has been shown to decrease Reb J formation to 20% of the wild-type enzyme's activity.[1]
Issue 2: Conversion Rate of Reb A to Reb J is Very Low
-
Question: I have confirmed the presence of UGT91D2 and an abundance of the precursor Rebaudioside A, but the conversion to this compound is still minimal. How can I improve the yield?
-
Answer: A low conversion rate despite the presence of precursors and the necessary enzyme points to several potential bottlenecks:
-
Sub-optimal Enzyme Activity: The catalytic efficiency of UGT91D2 for the rhamnosylation of Reb A to form Reb J is inherently low. Factors such as pH, temperature, and the presence of co-factors can significantly impact enzyme activity. Optimization of these reaction conditions is crucial.
-
Insufficient UDP-Rhamnose: The availability of the sugar donor, UDP-rhamnose, is a likely limiting factor. While the focus is often on UDP-glucose for the synthesis of other steviol glycosides, the specific synthesis of Reb J requires a sufficient pool of UDP-rhamnose. Consider enhancing the expression of genes involved in the UDP-rhamnose biosynthesis pathway.
-
Enzyme Inhibition: High concentrations of substrate (Reb A) or product (Reb J) could lead to substrate or product inhibition of UGT91D2. It is also possible that other steviol glycosides present in the reaction mixture are competing for the active site of the enzyme.
-
Sub-optimal UDP-glucose to UDP-rhamnose Ratio: The competition between glucose and rhamnose transfer to Reb A by UGT91D2 will be influenced by the relative concentrations of their respective UDP-sugar donors. A high UDP-glucose concentration will favor the production of other glucosylated steviol glycosides over Reb J.
-
Issue 3: Difficulty in Quantifying Low Levels of this compound
-
Question: I suspect Reb J is being produced, but the concentration is below the detection limit of my current analytical method. What is a suitable method for quantifying trace amounts of Reb J?
-
Answer: Accurate quantification of low-abundance steviol glycosides like Reb J requires a sensitive and specific analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used method. For enhanced sensitivity, especially for minor glycosides, consider using a mass spectrometry (MS) detector. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section. Optimization of the mobile phase composition and gradient can improve the resolution and separation of Reb J from other structurally similar steviol glycosides.
Frequently Asked Questions (FAQs)
-
Q1: What is the specific enzymatic reaction that produces this compound?
-
A1: this compound is formed from the precursor Rebaudioside A through a rhamnosylation reaction. The enzyme UGT91D2 catalyzes the transfer of a rhamnose moiety from UDP-rhamnose to the C2'-position of the C19-glucose of Rebaudioside A. This is considered a side reaction, as the primary role of UGT91D2 is glucosylation.[1]
-
-
Q2: Are there alternative enzymes that can synthesize this compound more efficiently?
-
A2: Currently, UGT91D2 is the primary enzyme identified as responsible for Reb J synthesis.[1] While other UDP-glycosyltransferases are involved in the overall steviol glycoside pathway, their specificity for this particular rhamnosylation reaction is not well-characterized. Future research may identify or engineer novel glycosyltransferases with higher specificity and efficiency for Reb J production.
-
-
Q3: How does the availability of the precursor, Rebaudioside A, affect Reb J synthesis?
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A3: The availability of Rebaudioside A is a critical factor. As the direct substrate for the reaction, a higher concentration of Reb A can increase the rate of Reb J formation, provided that UGT91D2 and UDP-rhamnose are not limiting. However, excessively high concentrations of Reb A could potentially lead to substrate inhibition.
-
-
Q4: Can I increase Reb J production by modifying the expression of other genes in the steviol glycoside pathway?
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A4: Yes, indirectly. Enhancing the overall flux of the steviol glycoside pathway to increase the pool of Rebaudioside A would be beneficial. This could involve upregulating genes responsible for the synthesis of the steviol backbone and the earlier glycosylation steps leading to Reb A. Additionally, engineering the UDP-sugar metabolism to favor the production of UDP-rhamnose over UDP-glucose could shift the equilibrium towards Reb J synthesis.
-
-
Q5: What is the role of UDP-glucose regeneration in this compound biosynthesis?
-
A5: While Reb J synthesis directly requires UDP-rhamnose, the overall production of its precursor, Reb A, is heavily dependent on UDP-glucose. In whole-cell biocatalysis systems, the regeneration of UDP-glucose from UDP is crucial to maintain a high rate of glycosylation.[2][3] A robust UDP-glucose regeneration system ensures a steady supply of precursors for the entire steviol glycoside pathway, which in turn can support the side reaction producing Reb J.
-
Data Presentation
Table 1: Impact of UGT91D2 Mutation on this compound Production
| Enzyme Variant | Relative Amount of this compound Produced (%) | Reference |
| UGT91D2 (Wild-Type) | 100 | [1] |
| UGT91D2 (V155T) | 20 | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol is adapted from methods for analyzing various steviol glycosides and can be optimized for this compound.
-
Instrumentation:
-
Reagents:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and sodium phosphate buffer (e.g., starting with a higher aqueous phase concentration and increasing the acetonitrile concentration over time). A common mobile phase is a mixture of acetonitrile and water (e.g., 32:68 v/v).[4][5]
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Extract the steviol glycosides from the reaction mixture or cell lysate using a suitable solvent such as methanol.
-
Centrifuge the extract to remove any solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
Prepare a standard curve using known concentrations of the this compound standard.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample by interpolating its peak area against the standard curve.
-
Visualizations
Caption: Biosynthesis pathway of this compound as a side reaction.
Caption: Troubleshooting workflow for low this compound conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of rebaudioside D, using glycosyltransferase UGTSL2 and in situ UDP-glucose regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 5. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
Technical Support Center: Purification of Rebaudioside J Preparations
Welcome to the technical support center for the purification of Rebaudioside J (Reb J). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Reb J.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound preparation?
A1: Crude preparations of this compound, typically derived from Stevia rebaudiana extracts, are likely to contain a variety of impurities. The most common of these are other structurally similar steviol glycosides. Due to their similar chemical structures, their separation can be challenging.
Other potential impurities include:
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Other Steviol Glycosides: Rebaudioside A, Stevioside, Rebaudioside B, C, D, E, F, M, N, and O, as well as Dulcoside A have been identified in Stevia extracts.[1]
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Plant-derived impurities: Pigments (chlorophylls, carotenoids), waxes, lipids, phenols, and alkaloids can be co-extracted with the steviol glycosides.[2][3][4]
-
Residual Solvents: Solvents used during extraction and purification, such as methanol, ethanol, or acetonitrile, may be present in the final product.[5]
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Degradation Products: Acidic conditions during extraction can lead to the degradation of steviol glycosides.[6]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying other steviol glycosides.[2][3][7]
Key considerations for HPLC analysis include:
-
Column: A C18 column is frequently used for the separation of steviol glycosides.
-
Mobile Phase: A gradient of acetonitrile and water (often with a formic acid modifier) is typically employed.[8]
-
Detection: UV detection at around 210 nm is standard for these compounds.[9]
-
Standards: Certified reference standards for this compound and other relevant steviol glycosides are necessary for accurate identification and quantification.
Other analytical techniques that can be used for structural confirmation and purity assessment include:
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurity identification.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of the purified compound and can also be used for quantitative analysis (qNMR).[2][7]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups and compare the sample to a reference standard.[7]
Troubleshooting Guides
Issue 1: Co-elution of this compound with other Steviol Glycosides in HPLC
Problem: Achieving baseline separation of this compound from other structurally similar steviol glycosides during HPLC analysis or purification can be challenging.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Gradient | Optimize the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different solvent compositions and additives like formic acid or trifluoroacetic acid to alter selectivity. |
| Inappropriate Column Chemistry | If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for glycosides. |
| High Flow Rate | Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can lead to better separation. |
| Column Overloading | Inject a smaller sample volume or a more dilute sample to prevent peak broadening and improve resolution. |
Issue 2: Low Yield of Crystalline this compound
Problem: Difficulty in obtaining a high yield of crystalline this compound from a purified solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | Even small amounts of other steviol glycosides can inhibit crystallization. Further purify the solution using preparative HPLC or column chromatography before attempting crystallization. |
| Incorrect Solvent System | The choice of solvent is critical for crystallization. Ethanol and methanol are commonly used for the crystallization of other steviol glycosides.[5] Experiment with different solvent/anti-solvent systems and ratios. |
| Suboptimal Temperature | The rate of cooling can significantly impact crystal formation. A slow, controlled cooling process is generally preferred. Experiment with different crystallization temperatures. |
| Supersaturation Not Reached | Concentrate the solution to achieve the necessary level of supersaturation for nucleation to occur. However, be cautious of making the solution too viscous.[9][10] |
Experimental Protocols
Protocol 1: General Column Chromatography for Steviol Glycoside Separation
This protocol provides a general framework for separating steviol glycosides using column chromatography. Optimization will be required for the specific separation of this compound.
Workflow Diagram:
Caption: General workflow for the purification of this compound using column chromatography.
Methodology:
-
Column Packing: Pack a glass column with an appropriate stationary phase, such as silica gel or a reversed-phase C18 material. The choice of stationary phase will depend on the desired separation mechanism (normal-phase or reversed-phase).
-
Equilibration: Equilibrate the packed column with the initial mobile phase.
-
Sample Preparation: Dissolve the crude stevia extract or partially purified this compound preparation in a minimal amount of the initial mobile phase.
-
Loading: Carefully load the prepared sample onto the top of the column.
-
Elution: Begin the elution process with the mobile phase. A gradient elution, where the solvent composition is changed over time, is often necessary to separate the various steviol glycosides. For example, in reversed-phase chromatography, a gradient of increasing acetonitrile in water is common.
-
Fraction Collection: Collect the eluate in small fractions using a fraction collector.
-
Analysis: Analyze the collected fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, to identify the fractions containing the highest purity of this compound.
-
Pooling and Concentration: Combine the fractions that contain pure this compound and concentrate the solution under reduced pressure to remove the solvent.
Protocol 2: Recrystallization for Final Purification
Recrystallization is a powerful technique for the final purification of a compound, provided a suitable solvent system can be found.
Logical Relationship Diagram:
Caption: Logical steps involved in the recrystallization of this compound.
Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for other steviol glycosides include methanol and ethanol.[5]
-
Dissolution: Dissolve the impure this compound in the minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed. This will cause the this compound to crystallize out of the solution as its solubility decreases.
-
Crystal Collection: Collect the crystals by filtration, for example, using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Quantitative Data Summary
The following table summarizes typical purity levels achieved for other major steviol glycosides using various purification techniques. While specific data for this compound is not available, these values can serve as a benchmark for what may be achievable.
| Steviol Glycoside | Purification Method | Achieved Purity | Reference |
| Stevioside | Recrystallization with methanol | 95% | [8] |
| Rebaudioside A | Recrystallization with ethanol-water | 98% | [8] |
| Stevioside | High-Speed Counter-Current Chromatography (HSCCC) | 98.3% | [8] |
| Rebaudioside A | High-Speed Counter-Current Chromatography (HSCCC) | 98.5% | [8] |
| Steviol Glycosides | Ultrafiltration and Nanofiltration | 97.66% | [2] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions may need to be optimized for your specific sample and equipment. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Stevia - Wikipedia [en.wikipedia.org]
- 6. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
Navigating the Stability of Rebaudioside J: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Rebaudioside J, a sweetening compound of significant interest in the pharmaceutical and food industries. While direct and extensive quantitative data on this compound's stability under varying temperature and pH conditions are limited in publicly available literature, this guide offers insights based on the well-documented stability of structurally similar steviol glycosides, such as Rebaudioside A and Stevioside. It is crucial to note that while these compounds provide a valuable reference, empirical stability testing of this compound under specific formulation conditions is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at different temperatures?
Q2: What is the expected impact of pH on the stability of this compound?
A2: Based on studies of other steviol glycosides, this compound is expected to be most stable in a pH range of 4-8.[4] Acidic conditions, especially below pH 2, are likely to cause noticeable degradation.[4] For example, Rebaudioside M, another steviol glycoside, is significantly less stable below pH 2.[4] Stevioside has also been shown to be stable in a pH range of 2-10 under moderate thermal treatment.[5] Therefore, maintaining a pH within the slightly acidic to neutral range is recommended to ensure the stability of this compound in formulations.
Q3: Are there any known degradation products of this compound?
A3: While specific degradation products of this compound are not detailed in the available literature, the degradation of other steviol glycosides typically involves the hydrolysis of glycosidic bonds. This process can lead to the formation of steviolbioside, steviolmonoside, and ultimately, the aglycone steviol.[6] Under acidic conditions and high temperatures, Rebaudioside M has been shown to yield several minor degradation compounds.[7] It is plausible that this compound would undergo a similar degradation pathway.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the quantitative analysis of steviol glycosides and their degradation products.[8][9] The use of a C18 or a HILIC analytical column is often reported.[8][10] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[8][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid degradation of this compound in an acidic formulation. | Low pH and/or high storage temperature. | Buffer the formulation to a pH between 4 and 8. Store the product at lower temperatures. Conduct a forced degradation study to understand the impact of your specific formulation matrix. |
| Inconsistent analytical results for this compound concentration. | Suboptimal HPLC method; sample matrix interference. | Optimize the HPLC method, including mobile phase composition, column type, and detector wavelength. Implement a robust sample preparation procedure to remove interfering matrix components. |
| Appearance of unknown peaks in the chromatogram during stability studies. | Degradation of this compound. | Utilize LC-MS to identify the structure of the unknown peaks. Compare the degradation profile with that of other known steviol glycosides. |
| Precipitation of this compound in the formulation. | Exceeding the solubility limit. | Determine the solubility of this compound in your specific solvent system at different temperatures. Adjust the concentration or consider the use of co-solvents. |
Data on Steviol Glycoside Stability (as a proxy for this compound)
The following tables summarize the stability of other major steviol glycosides, which can serve as a preliminary guide for formulating with this compound.
Table 1: Impact of Temperature on Stevioside Stability
| Temperature | Condition | Degradation | Reference |
| Up to 120°C | Dry powder, 1 hour | Good stability | [5] |
| > 140°C | Dry powder, 1 hour | Forced decomposition | [2][5] |
| 80°C | Aqueous solution (pH 2.4-3.5), 24-72 hours | Up to 70% degradation for Stevioside and Rebaudioside A | [8][10] |
Table 2: Impact of pH on Steviol Glycoside Stability
| pH Range | Steviol Glycoside | Condition | Stability | Reference |
| 4-8 | Rebaudioside M | Aqueous solution | Most stable | [4] |
| < 2 | Rebaudioside M | Aqueous solution | Noticeably less stable | [4] |
| 2-10 | Stevioside | Aqueous solution, up to 80°C | Remarkably stable | [5] |
| 1 | Stevioside | Aqueous solution | Significant decrease | [5] |
| 3 | Stevioside & Glucosyl-Stevioside | 80°C, 72 hours | Up to 55% degradation | [11] |
| 2 | Stevioside & Glucosyl-Stevioside | 80°C, 72 hours | Complete degradation | [11] |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Aqueous Solution
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2 to 8 (e.g., citrate buffers for acidic pH and phosphate buffers for neutral to slightly alkaline pH).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Aliquot the samples into sealed vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point and determine the degradation kinetics.
Protocol 2: HPLC Analysis of this compound
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer solution) is typically used. The exact gradient program should be optimized for the best separation of this compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use a calibration curve prepared with a certified reference standard of this compound.
Visualizing Experimental and Logical Workflows
Caption: Workflow for this compound Stability Testing.
Caption: Postulated Degradation Pathway for this compound.
References
- 1. Stevia - Wikipedia [en.wikipedia.org]
- 2. mjfas.utm.my [mjfas.utm.my]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation study of stevioside using RP-HPLC and ESI-MS/MS | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 7. Structural Characterization of the Degradation Products of a Minor Natural Sweet Diterpene Glycoside Rebaudioside M under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Sensory Analysis: Rebaudioside J vs. Rebaudioside M
For researchers, scientists, and professionals in drug development, the quest for superior high-intensity sweeteners is ongoing. Among the myriad of steviol glycosides, Rebaudioside M (Reb M) has garnered significant attention for its clean, sugar-like taste. This guide provides a detailed comparison of the taste profiles of Rebaudioside J (Reb J) and Rebaudioside M, supported by available experimental data and methodologies.
While extensive sensory data is available for Reb M, highlighting its favorable taste profile, quantitative sensory information for Reb J is less prevalent in publicly accessible research. However, by examining the data for Reb M and descriptive information for various steviol glycosides, we can infer a comparative profile.
Quantitative Taste Profile Comparison
Due to the limited availability of direct comparative studies, this table summarizes the well-documented sensory profile of Rebaudioside M and provides a placeholder for this compound, to be populated as more research becomes available.
| Sensory Attribute | Rebaudioside M | This compound | Sucrose (Reference) |
| Sweetness Intensity | High; described as closely resembling sucrose.[1][2] | Data not available in searched literature. | Standard reference for sweetness. |
| Bitterness Intensity | Very low to negligible.[3][4] Significantly less bitter than Reb A.[3] | Data not available in searched literature. | None |
| Off-Tastes | Minimal; described as a "clean" taste with little to no licorice or metallic aftertaste.[3][4] | Data not available in searched literature. | None |
| Temporal Profile | Fast onset of sweetness.[3] | Data not available in searched literature. | Clean, quick onset and dissipation. |
Experimental Protocols
The sensory data for steviol glycosides is typically generated using rigorous, standardized methodologies to ensure objectivity and reproducibility. The following protocols are commonly employed:
Quantitative Descriptive Analysis (QDA)
This method is used to identify, describe, and quantify the sensory attributes of a product.
-
Panelist Selection and Training: A panel of trained individuals (typically 8-12) is selected based on their sensory acuity. They undergo extensive training to develop a common vocabulary to describe the taste attributes of the sweeteners being tested.
-
Attribute Generation: During training sessions, panelists are presented with various sweetener solutions and work together to generate a list of descriptive terms for attributes such as sweetness, bitterness, metallic taste, licorice aftertaste, and lingering sweetness.
-
Intensity Scoring: Panelists then rate the intensity of each attribute for each sample on a numerical scale (e.g., a 15-cm line scale anchored with "not at all" to "extremely").
-
Data Analysis: The intensity ratings are statistically analyzed to determine the sensory profile of each sweetener and to identify significant differences between them.
Two-Alternative Forced-Choice (2-AFC) Test
This method is often used to determine the relative sweetness or bitterness of a substance compared to a standard.
-
Sample Preparation: A series of solutions of the test sweetener at different concentrations are prepared, along with a standard reference solution (e.g., a specific concentration of sucrose).
-
Presentation: Panelists are presented with two samples, one being the reference and the other being one of the test solutions, in a randomized order.
-
Task: Panelists are required to identify which of the two samples is sweeter (or more bitter).
-
Data Analysis: The data is analyzed to determine the concentration at which the test sweetener is perceived as equally sweet to the reference, thereby establishing its relative sweetness potency.
Signaling Pathways in Taste Perception
The perception of sweet and bitter tastes is initiated by the interaction of taste molecules with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells within the taste buds.
Sweet and Bitter Taste Signaling Pathway
Caption: Simplified signaling cascade for sweet and bitter taste perception.
Experimental Workflow for Sensory Evaluation
The process of conducting a sensory evaluation of novel sweeteners follows a structured workflow to ensure reliable and unbiased results.
Caption: A typical workflow for the sensory evaluation of sweeteners.
Conclusion
References
A Comparative Analysis of the Sweetness Profiles of Rebaudioside J and Rebaudioside D
In the ever-evolving landscape of high-intensity sweeteners, steviol glycosides extracted from the Stevia rebaudiana plant have garnered significant attention from researchers, scientists, and drug development professionals. Among the myriad of these compounds, Rebaudioside D (Reb D) has been extensively studied for its clean, sugar-like taste profile. A lesser-known glycoside, Rebaudioside J (Reb J), is also a subject of interest, though comprehensive sensory data remains less prevalent in publicly accessible literature. This guide provides a comparative analysis of the sweetness profiles of this compound and Rebaudioside D, supported by available experimental data and detailed methodologies.
Quantitative and Qualitative Sweetness Profile
While direct quantitative sensory comparisons between this compound and Rebaudioside D are limited in published research, a consumer panel study provides valuable insights into the sensory attributes of Rebaudioside D. The following table summarizes this data and offers a qualitative description for both compounds based on existing knowledge of steviol glycosides.
| Sensory Attribute | Rebaudioside D | This compound |
| Sweetness Potency | Approximately 200-300 times sweeter than sugar.[1] | Believed to be a high-intensity sweetener, but specific potency data is not widely available. |
| In-Mouth Sweetness | Not significantly different from a 14% sucrose solution when tested at 0.1% concentration.[2][3][4] | Expected to have a clean, sweet taste characteristic of many minor steviol glycosides. |
| In-Mouth Bitterness | Not significantly different from a 14% sucrose solution when tested at 0.1% concentration, indicating low bitterness.[2][3][4] | As a minor glycoside, it is anticipated to have reduced bitterness compared to major glycosides like Stevioside and Rebaudioside A. |
| Lingering Sweetness | Shows a more intense lingering sweetness compared to sucrose.[2][3][4] | The temporal profile, including the extent of lingering sweetness, has not been extensively documented. |
| Aftertaste | Described with positive attributes, closer to sucrose than Rebaudioside A, though sometimes perceived as artificial.[2][3][4] | The aftertaste profile is not well-characterized in scientific literature. |
Experimental Protocols
To ensure the validity and reproducibility of sensory and analytical data, standardized experimental protocols are crucial. The following sections detail the methodologies for sensory evaluation and purity analysis of rebaudiosides.
Sensory Evaluation of Sweetness
A descriptive sensory analysis is typically employed to characterize the taste profile of high-intensity sweeteners.
1. Panelist Selection and Training:
-
A panel of trained sensory assessors (typically 10-15 members) is selected based on their sensory acuity and ability to discriminate between different taste attributes.
-
Panelists undergo extensive training with reference standards for sweetness (e.g., sucrose solutions of varying concentrations), bitterness (e.g., caffeine solutions), and other relevant attributes like licorice or metallic aftertastes.
2. Sample Preparation:
-
Rebaudioside solutions are prepared in deionized or purified water at concentrations determined to be iso-sweet with a reference sucrose solution (e.g., 5% or 10% sucrose).
-
All samples, including the sucrose reference, are presented to panelists at a standardized temperature (e.g., room temperature or refrigerated).
3. Evaluation Procedure:
-
Panelists are instructed to cleanse their palate with purified water before and between each sample evaluation.
-
A "sip and spit" or "sip and swallow" method can be used, with the former being common to minimize caloric intake and fatigue.
-
Panelists rate the intensity of various sensory attributes (e.g., sweetness onset, sweetness intensity, bitterness, metallic taste, licorice aftertaste, lingering sweetness) on a structured scale, such as a 15-cm line scale anchored with "not at all" to "extremely".
-
Data is collected using sensory evaluation software.
4. Data Analysis:
-
The intensity ratings from all panelists are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
-
Techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the sensory attributes and the different sweeteners.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound and Rebaudioside D is determined using HPLC with UV detection.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is used.
-
A C18 reverse-phase column is typically employed for the separation of steviol glycosides.
2. Mobile Phase and Gradient:
-
The mobile phase usually consists of a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer or formic acid in water).
-
A gradient elution is often used to achieve optimal separation of the various steviol glycosides present in a sample.
3. Sample and Standard Preparation:
-
A stock solution of the Rebaudioside standard (J or D) is prepared by accurately weighing the compound and dissolving it in the mobile phase.
-
A series of calibration standards are prepared by diluting the stock solution to different concentrations.
-
The sample to be analyzed is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
4. Chromatographic Conditions:
-
The column temperature is maintained at a constant value (e.g., 40°C).
-
The flow rate is set to a specific value (e.g., 1.0 mL/min).
-
The UV detector is set to a wavelength where the steviol glycosides have maximum absorbance (typically around 210 nm).
5. Quantification:
-
The peak areas of the calibration standards are plotted against their concentrations to generate a calibration curve.
-
The concentration of the Rebaudioside in the sample is determined by comparing its peak area to the calibration curve.
-
The purity is expressed as a percentage of the total peak area.
Sweet Taste Signaling Pathway
The sweet taste of steviol glycosides like this compound and D is initiated by their interaction with the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds.
The binding of a steviol glycoside to the T1R2/T1R3 receptor triggers a conformational change in the receptor. This activates an intracellular G-protein, gustducin. The activated G-protein, in turn, stimulates the enzyme phospholipase C-β2 (PLC-β2). PLC-β2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ activates the TRPM5 (transient receptor potential cation channel subfamily M member 5) channel, leading to an influx of sodium ions (Na+) and depolarization of the taste receptor cell. This depolarization ultimately results in the release of neurotransmitters, such as ATP, which signal to the gustatory nerve fibers, sending the perception of sweetness to the brain.
Conclusion
Rebaudioside D stands out as a promising high-intensity sweetener with a favorable taste profile characterized by low bitterness and a clean, sweet taste, though with a more pronounced lingering sweetness than sucrose. While comprehensive sensory data for this compound is not as readily available, as a minor steviol glycoside, it is expected to possess desirable taste qualities with reduced off-notes compared to more abundant glycosides. Further sensory evaluation studies directly comparing this compound and Rebaudioside D are warranted to fully elucidate their respective sensory profiles and potential applications in the food, beverage, and pharmaceutical industries. The detailed experimental protocols and understanding of the sweet taste signaling pathway provided herein serve as a foundation for such future research and development.
References
A Comparative Guide to the Validation of HPLC Methods for Rebaudioside Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of steviol glycosides like Rebaudioside J is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides a comparative overview of validated HPLC methods for the quantification of various rebaudiosides, offering insights applicable to the validation of a method for this compound.
Experimental Protocols
A typical HPLC method for the analysis of rebaudiosides involves the following steps:
1. Standard and Sample Preparation:
-
Standard Solution: A stock solution of the Rebaudioside reference standard is prepared by accurately weighing and dissolving it in a suitable solvent, typically a mixture of acetonitrile and water.[1] This stock solution is then serially diluted to prepare calibration standards of varying concentrations.[1][2]
-
Sample Extraction (from Stevia leaves): Dried and powdered Stevia leaves are extracted with hot water. The extract is then cooled, centrifuged, and the supernatant is collected.[2][3] This aqueous extract is filtered through a 0.45 µm membrane filter prior to HPLC analysis.[2][3] For other matrices like food products, a sample clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]
2. Chromatographic Conditions:
The separation of rebaudiosides is typically achieved using a reversed-phase C18 column.[2][3] The mobile phase is generally a gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., sodium phosphate buffer).[2][3] The UV detector is commonly set at 210 nm for the detection of steviol glycosides.[2][3]
A summary of typical chromatographic conditions is presented in the table below:
| Parameter | Typical Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Sodium Phosphate Buffer (e.g., 32:68 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
3. Method Validation:
The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][5] The key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of dilutions of the standard solution and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.[1][2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies on spiked samples.[2][3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation: Comparison of Validated HPLC Methods for Rebaudiosides
The following tables summarize the validation parameters from different studies on various rebaudiosides. This comparative data can serve as a benchmark when validating a method for this compound.
Table 1: Linearity and Correlation Coefficient
| Rebaudioside | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Rebaudioside A | 1 - 50 mg/kg | ≥0.999 | [7] |
| Rebaudioside D | 25 - 150 | ≥0.98 | [2] |
| Stevioside | 5.0 - 75 | 0.9999 | [6] |
| Rebaudioside A | 0.01 - 1 mg/mL | Not specified | [1] |
Table 2: Accuracy (Recovery)
| Rebaudioside | Spiked Concentration | Recovery (%) | Reference |
| Rebaudioside A | 100 µg/mL | 92.29 - 99.5 | [3] |
| Rebaudioside D | 25 µg/mL | 96.17 - 99 | [2] |
| Stevioside | Not specified | 97 - 99 | [6] |
| Rebaudioside A | Not specified | 99 ± 4.4 | [4] |
Table 3: Precision (%RSD)
| Rebaudioside | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Rebaudioside A & Stevioside | ≤6.27 | Not specified | [3] |
| Rebaudioside D | ≤2.79 | ≤2.79 | [2] |
| Stevioside | <2.5 | <2.5 | [6] |
| Rebaudioside A & Stevioside | 0.74 - 2.43 (Peak Area) | Not specified | [8] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Rebaudioside | LOD | LOQ | Reference |
| Rebaudioside A & Stevioside | 17.54 µg/mL & 16.62 µg/mL | 53.18 µg/mL & 50.37 µg/mL | [3] |
| Steviol Glycosides | 0.11 - 0.56 mg/kg | 0.33 - 1.69 mg/kg | [7] |
| Stevioside | 0.02 µg/mL | 0.05 µg/mL | [6] |
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an HPLC method for Rebaudioside quantification.
This guide provides a foundational understanding of the principles and practices involved in validating an HPLC method for the quantification of this compound. By leveraging the comparative data and the outlined experimental protocol, researchers can efficiently develop and validate a robust and reliable analytical method.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 3. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Navigating the Sweet Maze: A Comparative Guide to the Analysis of Steviol Glycosides and the Cross-Reactivity of Rebaudioside J
For researchers, scientists, and drug development professionals, the accurate quantification of individual steviol glycosides in complex mixtures is paramount for quality control, product development, and regulatory compliance. This guide provides a comparative overview of the analytical methodologies for steviol glycosides, with a special focus on the potential cross-reactivity of the minor glycoside, Rebaudioside J, in common assay formats.
All steviol glycosides share a common aglycone, steviol, but differ in the number and arrangement of glucose and rhamnose units attached to it. This structural similarity is the root of analytical challenges, particularly the potential for cross-reactivity in assays that rely on molecular recognition, such as immunoassays, or co-elution in chromatographic methods.
The Challenge of Minor Glycosides: The Case of this compound
This compound is one of the many minor steviol glycosides found in the leaves of the Stevia rebaudiana plant. While major glycosides like Stevioside and Rebaudioside A have been extensively studied, data on the analytical behavior of minor glycosides such as this compound is scarce. The primary concern for analysts is the potential for these minor components to interfere with the accurate quantification of the more abundant and commercially relevant glycosides.
Immunoassays and Enzymatic Assays: A Black Box for this compound
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), and specific enzymatic assays are powerful tools for the rapid screening of specific molecules. However, their specificity is dependent on the unique binding of an antibody or the specific action of an enzyme. Due to the close structural resemblance among steviol glycosides, developing highly specific antibodies or enzymes that can distinguish between them is a significant challenge.
Currently, there is a lack of commercially available ELISA kits or specific enzymatic assays for the individual quantification of most minor steviol glycosides, including this compound. Consequently, there is no published data on the cross-reactivity of this compound in such assays. It is plausible that an antibody or enzyme targeted against a major steviol glycoside could exhibit cross-reactivity with this compound if the structural differences are not significant enough to prevent binding or enzymatic activity. Without dedicated studies, the extent of this potential cross-reactivity remains unknown.
Chromatographic Techniques: The Gold Standard for Specificity
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors (UV, Mass Spectrometry) are the gold standard for the separation and quantification of individual steviol glycosides.[1][2] These methods address the issue of "cross-reactivity" by physically separating the compounds before detection, a concept referred to as chromatographic resolution. The key to avoiding interference from minor glycosides like this compound is the development of robust chromatographic methods with sufficient selectivity to resolve all components of interest.
Comparative Analysis of HPLC Methods
The following table summarizes various HPLC methods reported in the literature for the analysis of steviol glycosides. While these methods have not been explicitly validated for the separation of this compound due to the lack of commercially available standards, they demonstrate the successful separation of a wide array of major and minor glycosides, indicating their potential to resolve this compound from other components.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Purospher® STAR RP-18 endcapped (250 x 4.6 mm, 3 µm) | Acclaim™ Trinity™ P1 (dimensions not specified) | Kinetex XB-C18 (dimensions not specified) |
| Mobile Phase | Isocratic: Water (65%) and Acetonitrile (35%) | Gradient or Isocratic (not specified) | Gradient Elution |
| Flow Rate | 1 mL/min | Not specified | Not specified |
| Detection | UV | UV and Charged Aerosol Detection (CAD) | UV and optional Mass Spectrometry (MS) |
| Analytes Separated | 9 steviol glycosides including Reb A, Stevioside, Reb C, Reb B, Dulcoside A, Reb D, Reb F, Rubusoside, and Steviolbioside.[1] | Stevioside, Rebaudioside A, and other glycosides.[3] | 13 steviol glycosides including Reb E, D, N, M, I, A, Stevioside, Reb F, C, Dulcoside A, Rubusoside, Reb B, and Steviolbioside.[4] |
| Key Feature | Fast and isocratic method with good selectivity.[1] | Dual detection for improved quantification.[3] | Baseline separation of a large number of steviol glycosides.[4] |
Experimental Protocols
General HPLC Analysis of Steviol Glycosides (Based on Method 1)
This protocol provides a general framework for the analysis of steviol glycosides. Optimization will be required for the specific separation of this compound once a reference standard is available.
1. Standard and Sample Preparation:
-
Prepare individual stock solutions of available steviol glycoside standards (e.g., Rebaudioside A, Stevioside) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Prepare a mixed standard solution containing all analytes of interest at a known concentration.
-
Extract steviol glycosides from the sample matrix using an appropriate solvent (e.g., hot water or ethanol/water mixtures).
-
Filter the extracts and dilute as necessary to fall within the calibration range of the instrument.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used. For example, a Purospher® STAR RP-18 endcapped column (250 x 4.6 mm, 3 µm).[1]
-
Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 65:35 v/v) is often effective.[1] The pH of the aqueous phase may be adjusted with an acid like phosphoric acid to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is common for steviol glycosides.
3. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each steviol glycoside by comparing the peak area in the sample to a calibration curve generated from the standards.
Visualizing Analytical Workflows and Structural Relationships
To better understand the analytical process and the structural basis for potential separation challenges, the following diagrams are provided.
Caption: General workflow for steviol glycoside analysis by HPLC.
References
Sensory Profile of Rebaudioside J in the Context of Steviol Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel non-caloric sweeteners with sensory profiles closely mimicking sucrose has led to extensive research into steviol glycosides, the sweet compounds isolated from the leaves of Stevia rebaudiana. While major glycosides like Stevioside and Rebaudioside A are well-characterized, the sensory properties of minor glycosides are of increasing interest for their potential to offer a cleaner taste profile with reduced bitterness and aftertaste. This guide provides a comparative sensory evaluation of various steviol glycosides, with a focus on the available data for Rebaudioside J in relation to other prominent members of this class of sweeteners.
Note on this compound: Despite a comprehensive review of scientific literature, specific quantitative sensory evaluation data for this compound remains elusive. While its presence in Stevia rebaudiana extracts has been documented, detailed sensory characterization comparing its sweetness, bitterness, and other attributes to other steviol glycosides is not publicly available at this time. The following guide, therefore, focuses on a comparative analysis of well-studied steviol glycosides to provide a framework for understanding the sensory landscape of these compounds.
Quantitative Sensory Data Summary
The sensory attributes of sweeteners are critical for their application in food, beverage, and pharmaceutical formulations. The following table summarizes the available quantitative data on the sensory profiles of key steviol glycosides from various studies. The data is primarily derived from trained human sensory panels and consumer studies.
| Steviol Glycoside | Relative Sweetness (vs. Sucrose) | Sweetness Intensity (at equi-sweetness) | Bitterness Intensity (at equi-sweetness) | Notable Aftertaste Characteristics |
| Rebaudioside A (Reb A) | ~200-400x | High | Moderate to High | Lingering bitterness, licorice-like, metallic[1][2] |
| Rebaudioside D (Reb D) | ~200-300x | High | Low | Clean, less bitter aftertaste than Reb A[3][4] |
| Rebaudioside M (Reb M) | ~200-350x | Very High | Very Low | Described as having a taste profile closest to sucrose, minimal bitterness[3][4] |
| Stevioside | ~100-300x | Moderate | High | Pronounced bitterness and aftertaste |
| Rebaudioside B | Data not available | Data not available | Data not available | Often associated with bitterness |
| Rebaudioside C | Less sweet than Reb A | Lower | Higher | Contributes to bitterness |
| Rebaudioside F | Data not available | Data not available | Data not available | Minor glycoside with limited sensory data |
| Rebaudioside FX1 | High | High | Low | Described as having a well-balanced sweetness |
| This compound | Data not available | Data not available | Data not available | No publicly available sensory data |
Experimental Protocols
The sensory evaluation of sweeteners relies on rigorous and standardized methodologies to ensure the validity and reliability of the results. The two primary methods employed are human sensory panels and in-vitro cell-based assays.
Quantitative Descriptive Analysis (QDA) with Human Sensory Panels
Quantitative Descriptive Analysis is a behavioral sensory method used to quantify the sensory characteristics of a product.
1. Panelist Selection and Training:
-
Recruitment: Panelists are typically recruited based on their sensory acuity, interest, and availability.
-
Screening: Candidates are screened for their ability to discriminate between basic tastes (sweet, sour, bitter, salty, umami) and their sensitivity to the specific attributes being tested.
-
Training: Selected panelists undergo intensive training over several sessions. This involves:
-
Developing a consensus vocabulary to describe the sensory attributes of the sweeteners (e.g., sweetness onset, sweetness linger, bitterness, metallic aftertaste, licorice flavor).
-
Learning to use a measurement scale (e.g., a 15-cm line scale anchored with "low" and "high" intensity) consistently and reproducibly.
-
Familiarization with reference standards representing different intensities of each attribute.
-
2. Sample Preparation and Presentation:
-
Concentration: Steviol glycoside solutions are prepared at concentrations determined to be equi-sweet to a sucrose reference solution (e.g., 5% or 10% sucrose). This allows for the comparison of other sensory attributes at a standardized sweetness level.
-
Blinding and Randomization: Samples are coded with random three-digit numbers and presented to panelists in a randomized order to prevent bias.
-
Serving: Samples are typically served at a controlled temperature in standardized containers.
3. Evaluation Procedure:
-
Panelists evaluate each sample individually in a controlled sensory booth.
-
They rate the intensity of each previously defined sensory attribute on the provided scale.
-
A palate cleanser (e.g., unsalted crackers and purified water) is used between samples to minimize carry-over effects.
4. Data Analysis:
-
The intensity ratings from all panelists are collected and analyzed statistically.
-
Analysis of Variance (ANOVA) and multivariate analysis techniques like Principal Component Analysis (PCA) are often used to identify significant differences between samples and to visualize the sensory space.
In-Vitro Cell-Based Taste Receptor Assays
These assays provide an objective measure of the interaction between a sweetener and specific taste receptors, complementing human sensory data.
1. Cell Line and Receptor Expression:
-
Human Embryonic Kidney (HEK293) cells are commonly used as a host system.
-
These cells are engineered to transiently or stably express the human sweet taste receptor (a heterodimer of TAS1R2 and TAS1R3 subunits) and/or bitter taste receptors (e.g., TAS2R4, TAS2R14).
-
A G-protein, such as Gα16gust44, is often co-expressed to couple receptor activation to a measurable intracellular signal.
2. Assay Principle:
-
The activation of the taste receptor by a steviol glycoside triggers a signaling cascade within the cell, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).
-
This change in [Ca²⁺]i is detected using a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that is pre-loaded into the cells.
3. Experimental Procedure:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and then transfected with the plasmids encoding the taste receptors and G-protein.
-
Dye Loading: After a period of incubation to allow for receptor expression, the cells are loaded with a calcium-sensitive fluorescent dye.
-
Stimulation: The cells are then exposed to different concentrations of the steviol glycoside solutions.
-
Signal Detection: The change in fluorescence intensity upon stimulation is measured using a fluorometric imaging plate reader or a fluorescence microscope.
4. Data Analysis:
-
The fluorescence data is used to generate dose-response curves for each steviol glycoside.
-
From these curves, key parameters such as the EC₅₀ (the concentration that elicits a half-maximal response) can be calculated to quantify the potency of the sweetener in activating the receptor.
Visualizing the Mechanisms and Workflows
To better understand the biological processes and experimental designs involved in the sensory evaluation of steviol glycosides, the following diagrams are provided.
Caption: Taste signaling pathway for steviol glycosides.
Caption: General workflow for sensory evaluation of sweeteners.
References
A Spectroscopic Showdown: Unraveling the Nuances of Rebaudioside J and Its Structural Isomers
For researchers and professionals in the fields of natural product chemistry, food science, and drug development, a detailed understanding of the structural nuances of sweet-tasting steviol glycosides is paramount. This guide provides an objective, data-driven comparison of Rebaudioside J and its structural isomers, focusing on key spectroscopic techniques that enable their differentiation and characterization.
Steviol glycosides, extracted from the leaves of Stevia rebaudiana, are a class of natural, non-caloric sweeteners that have garnered significant attention as sugar substitutes.[1][2] Among the myriad of these compounds, this compound stands out, and a comprehensive analysis of its spectroscopic properties alongside its structural isomers is crucial for quality control, regulatory approval, and the development of novel sweetener formulations. Structural isomers, by definition, share the same molecular formula but differ in the arrangement of their atoms, which can lead to significant differences in taste profile, solubility, and biological activity.[3]
This guide delves into the comparative analysis of this compound and its isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The presented data is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.
Spectroscopic Data Comparison
The differentiation of this compound from its structural isomers relies on subtle yet significant variations in their spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound and a Structural Isomer (Rebaudioside M2)
| Proton | This compound (δ ppm) | Rebaudioside M2 (δ ppm) |
| H-1' | 5.46 (d, J=7.8 Hz) | 5.65 (d, J = 7.6 Hz) |
| H-1'' | 4.88 (d, J=7.8 Hz) | 4.92 (d, J = 7.8 Hz) |
| H-1''' | 5.14 (d, J=7.8 Hz) | - |
| H-1'''' | 4.84 (d, J=7.8 Hz) | 4.84/4.83 |
| H-1''''' | 6.32 (d, J=1.4 Hz) | - |
| H-20 | - | H-14 and H-20 show NOE correlations |
Data presented for Rebaudioside M2 is based on NMR studies of a novel isomer.[4]
Table 2: ¹³C NMR Spectroscopic Data for this compound and a Structural Isomer (Rebaudioside M2)
| Carbon | This compound (δ ppm) | Rebaudioside M2 (δ ppm) |
| C-1' | 95.8 | - |
| C-1'' | 104.2 | - |
| C-1''' | 104.8 | - |
| C-1'''' | 104.1 | 105.3/105.0 |
| C-1''''' | 102.1 | - |
| C-3'' | - | 88.0 |
Note: A complete side-by-side high-resolution NMR comparison for this compound and all its isomers is not available in a single source. The data for Rebaudioside M2, an isomer of Rebaudioside M, highlights the type of shifts expected.[4]
Table 3: Mass Spectrometry Data for this compound and its Isomers
| Compound | Molecular Formula | Precursor Ion [M-H]⁻ (m/z) | Major Product Ion(s) (m/z) |
| This compound | C₅₀H₈₀O₂₇ | 1111.4 | 803.4 ([M – Glc – Rha – H]⁻) |
| Rebaudioside K | C₅₀H₈₀O₂₈ | 1127.4 | 803.4 ([M – 2Glc – H]⁻) |
| Rebaudioside N | C₅₆H₉₀O₃₂ | 1273.5 | 803.4 ([M – 2Glc – Rha – H]⁻) |
| Rebaudioside M2 | C₅₆H₉₀O₃₃ | - | - |
Source: Data compiled from fragmentation analysis using mass spectrometry.[5]
Table 4: Infrared Spectroscopy Data for Steviol Glycosides
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3300-3500 |
| C-H (alkane) | 2850-2950 |
| C=O (carboxyl) | 1720-1740 |
| C=C (alkene) | 1640-1680 |
| C-O (ether/hydroxyl) | 1000-1200 |
Note: Infrared spectra of steviol glycosides are generally very similar due to the presence of the same core structure and functional groups.[6] Differentiation between isomers using IR alone is challenging.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise chemical structure and stereochemistry of this compound and its isomers by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: A sample of the purified steviol glycoside (typically 1-5 mg) is dissolved in a deuterated solvent, such as pyridine-d₅ or D₂O (0.5-0.7 mL).[4] Tetramethylsilane (TMS) is often added as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 500 MHz or higher for protons.[4]
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
1D ¹H NMR: To identify the chemical shifts and coupling constants of all protons.
-
1D ¹³C NMR: To identify the chemical shifts of all carbon atoms.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.[4]
-
2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.[7]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for determining the connectivity of sugar units.[4][7]
-
1D-TOCSY (Total Correlation Spectroscopy): To identify all protons within a given spin system (e.g., within a single sugar residue).[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.[4]
-
-
Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to elucidate the complete structure, including the sequence and linkage of the sugar moieties.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound and its isomers, which aids in their identification and structural elucidation.
Methodology:
-
Sample Preparation: The purified steviol glycoside is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.[8]
-
Instrumentation: Analysis is typically performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[8][9]
-
Chromatographic Separation: The sample is injected into the HPLC system, where the different steviol glycosides are separated on a reversed-phase column.[8]
-
Ionization: The eluting compounds are introduced into the ESI source, where they are ionized, typically forming deprotonated molecules [M-H]⁻ in negative ion mode.[10]
-
Mass Analysis:
-
Full Scan MS: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to determine the molecular weight of the parent ions.
-
Tandem MS (MS/MS): The precursor ion of interest (e.g., the [M-H]⁻ of this compound) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal the fragmentation pattern, which provides information about the sugar sequence.[5]
-
-
Data Analysis: The mass spectra are analyzed to confirm the molecular formula and to deduce the structure based on the observed fragmentation patterns.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound and its isomers.
Methodology:
-
Sample Preparation: A small amount of the solid, dry sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
-
Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer equipped with a universal ATR accessory is used.[6]
-
Data Acquisition: The IR spectrum is recorded over a scan range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[6] Multiple scans (e.g., 32) are typically co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands corresponding to the various functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Biosynthetic Pathway of Steviol Glycosides
The structural diversity of steviol glycosides, including this compound and its isomers, arises from a complex biosynthetic pathway involving a series of glycosylation steps catalyzed by specific UDP-glycosyltransferases (UGTs). The following diagram illustrates the key steps in the biosynthesis of major steviol glycosides.
Biosynthetic pathway of major steviol glycosides.
The biosynthesis begins with the diterpene aglycone, steviol, which is sequentially glycosylated at the C-13 hydroxyl and C-19 carboxyl positions.[2] The specific UGTs involved determine the type and linkage of the sugar moieties, leading to the formation of a diverse array of steviol glycosides. For instance, the conversion of Stevioside to Rebaudioside A is catalyzed by UGT76G1.[11] The formation of this compound involves the addition of a rhamnose unit. The complexity of this pathway underscores the importance of precise analytical techniques for the characterization of individual steviol glycosides.
References
- 1. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steviol glycoside - Wikipedia [en.wikipedia.org]
- 3. Structure–Property Relevance of Two Pairs of Isomeric Steviol Rebaudiosides and the Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of a Novel Rebaudioside M Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of Rebaudioside M Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IR Spectral Analysis of Diterpene Glycosides Isolated from Stevia rebaudiana [scirp.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of eight artificial sweeteners and common Stevia rebaudiana glycosides in non-alcoholic and alcoholic beverages by reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nutrafoods.eu [nutrafoods.eu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Analytical Maze: A Comparative Guide to Quantifying Rebaudioside J in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of minor steviol glycosides like Rebaudioside J in complex matrices presents a significant analytical challenge. This guide provides a comparative overview of potential analytical methods, drawing upon validated techniques for structurally similar steviol glycosides, to offer a robust starting point for method development and validation for this compound.
While validated analytical methods specifically for this compound in complex food or biological matrices are not extensively documented in publicly available literature, methods for other major and minor steviol glycosides can be readily adapted. This guide focuses on High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) as the most promising techniques.
Method Performance Comparison
The following tables summarize the performance of validated analytical methods for various steviol glycosides. These methods, with appropriate optimization, can serve as a foundation for the development of a validated method for this compound.
High-Performance Liquid Chromatography (HPLC) Methods
| Analyte(s) | Matrix | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Rebaudioside A, Stevioside | Stevia rebaudiana leaves | 100 - 500 | 92.29 - 104.49 | ≤6.27 | 16.62 - 17.54 | 50.37 - 53.18 |
| Rebaudioside A | Aqueous extract of Stevia rebaudiana leaf | 0.5 - 1500 | 95.20 - 96.77 | <2.0 | 10 | 50 |
| Stevioside | Stevia rebaudiana extract | 5.0 - 75 | 97 - 99 | <2.5 | 0.02 | 0.05 |
| 13 Steviol Glycosides (including Reb A, D, M) | Food and dietary supplements | Not specified | 98.2 - 102.4 (for Reb D & M) | <5 (Repeatability) | Not specified | Not specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte(s) | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ |
| 9 Steviol Glycosides (including Reb A, B, C, D, F) | Beverages, Yogurt, Snacks | 0.2 - 1.0 mg/L | 80.12 - 118.38 | Not specified | 0.003 - 0.078 µg/g | 0.011 - 0.261 µg/g |
| 5 Steviol Glycosides (including Reb A, C) | Soft and alcoholic beverages | Not specified | 97.0 - 105.7 | <4.1 | Not specified | Not specified |
| 9 Artificial Sweeteners (including Stevioside, Rebaudioside) | Beverages | Not specified | 72 - 114 | <13 | Not specified | 0.125 - 10 µg/mL (in-sample) |
Experimental Protocols: Foundational Methodologies
Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are representative methodologies for HPLC and LC-MS/MS analysis of steviol glycosides that can be tailored for this compound.
HPLC-UV Method for Steviol Glycosides in Stevia Extracts
This method is a robust starting point for the analysis of this compound in less complex matrices like purified extracts or simple beverage formulations.
a) Sample Preparation:
-
Weigh 100 mg of powdered, dried Stevia leaves or extract.
-
Add 10 mL of 70% (v/v) ethanol-water solution.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b) HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM sodium phosphate buffer (pH 2.6) (32:68, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.
LC-MS/MS Method for Steviol Glycosides in Beverages
For more complex matrices such as beverages, an LC-MS/MS method offers superior selectivity and sensitivity.
a) Sample Preparation:
-
For carbonated beverages, degas the sample by sonication.
-
Dilute the sample with a mixture of water and acetonitrile (80:20, v/v).
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Adjust the final volume with the water/acetonitrile mixture.
-
Filter through a 0.22 µm PTFE syringe filter prior to injection[1].
b) LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase: Gradient elution with:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard. An LC-MS/MS analysis of a Stevia leaf extract identified this compound at a retention time of 28.8 minutes with a mass-to-charge ratio (m/z) of 1111.4[2].
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Conclusion and Future Recommendations
The successful analysis of this compound in complex matrices hinges on the adaptation of existing validated methods for other steviol glycosides. The presented HPLC and LC-MS/MS methodologies provide a solid foundation for this endeavor. For accurate and reliable quantification, the development of a specific and validated LC-MS/MS method is highly recommended, particularly for intricate matrices. This will involve the procurement of a certified this compound reference standard to determine its specific retention time and optimize MRM transitions. As the interest in minor steviol glycosides continues to grow, the development of such validated methods will be critical for quality control, regulatory compliance, and research and development in the food, beverage, and pharmaceutical industries.
References
Rebaudioside J: A Comparative Guide to Purity Assessment and Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the purity of Rebaudioside J, a minor steviol glycoside, and contrasts a typical commercial sample with a high-purity reference standard. Detailed experimental protocols and visual workflows are included to support analytical method development and implementation in research and drug development settings.
Data Presentation: Purity Comparison
The following table summarizes a comparative purity analysis between a commercially available this compound sample and a certified reference standard. The data for the commercial sample is based on supplier specifications, while the reference standard values represent a typical high-purity material.
| Parameter | Commercial this compound Sample | This compound Reference Standard | Method of Analysis |
| Purity (by HPLC) | >98.0% | >99.5% | High-Performance Liquid Chromatography (HPLC) |
| Related Steviol Glycosides | <2.0% | <0.4% | HPLC, UPLC-MS |
| Steviol | Not Detected | Not Detected | LC-MS |
| Moisture Content | <1.5% | <0.1% | Karl Fischer Titration |
| Residual Solvents | Complies with USP <467> | Complies with USP <467> | Gas Chromatography (GC) |
| Heavy Metals | <10 ppm | <5 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Experimental Protocols
Accurate purity assessment of this compound relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two primary techniques employed for this purpose.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is widely used for the separation and quantification of individual steviol glycosides.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound Reference Standard
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (acidified to pH 2.5-3.0) is typically used. The gradient program should be optimized to achieve baseline separation of this compound from other steviol glycosides.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the reference standards.
Purity Determination by Quantitative NMR (qNMR)
qNMR is an absolute quantification method that does not require a specific reference standard for the analyte, but rather a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Pyridine-d5 or DMSO-d6)
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) of known purity.
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the solution.
-
Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery of both the analyte and the internal standard protons.
-
-
Data Processing:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to specific, well-resolved protons of this compound and the internal standard.
-
-
Purity Calculation: The purity of the this compound sample is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualizations
The following diagrams illustrate the workflow for purity assessment and the logical relationship in reference standard comparison.
Caption: Workflow for this compound Purity Assessment.
Caption: Logical Relationship in Reference Standard Comparison.
Safety Operating Guide
Proper Disposal of Rebaudioside J: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Rebaudioside J, a high-purity steviol glycoside. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Core Principles of this compound Disposal
This compound, like other steviol glycosides such as Rebaudioside A and M, is not classified as a hazardous substance.[1][2][3] However, proper disposal is crucial to maintain a safe laboratory environment and prevent environmental contamination. The primary principle is to handle the disposal of this and any chemical substance in accordance with all applicable local, regional, and national regulations.[1]
Step-by-Step Disposal Protocol
Researchers and laboratory personnel should adhere to the following step-by-step procedure for the disposal of this compound:
-
Consult the Safety Data Sheet (SDS): Before handling, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed disposal instructions. While a specific SDS for this compound was not found in public databases, the information for structurally similar compounds like Rebaudioside A and M provides a strong basis for safe handling.[1][2]
-
Personal Protective Equipment (PPE): Prior to initiating the disposal process, ensure appropriate PPE is worn, including safety glasses and gloves. In cases where dust may be generated, respiratory protection should be used.
-
Containment of Spills: In the event of a spill, the material should be swept up to avoid dust formation and placed into a suitable, labeled container for disposal.[1][4] Avoid dispersal of spilled material and runoff into soil, waterways, drains, and sewers.[1]
-
Waste Collection:
-
Solid Waste: Collect waste this compound, including any contaminated absorbent materials from spills, in a designated and clearly labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Liquid Waste: For solutions containing this compound, disposal should comply with local regulations for non-hazardous aqueous waste. While this compound is readily soluble in water, large quantities should not be discharged into the sewer system.[1][2] It is classified as slightly hazardous for water.[2]
-
-
Final Disposal: Dispose of the waste through a licensed waste disposal contractor.[1] Ensure that the disposal method complies with all federal, state, and local environmental protection regulations. Empty containers may retain product residues and should be disposed of in the same manner as the product itself.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Summary of Safety and Handling Information
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance. | [1][2][3] |
| Environmental Precautions | Avoid release into the environment. Do not allow large quantities to enter groundwater, water courses, or sewage systems as it is slightly hazardous for water. | [1][2][4] |
| Spill Containment | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [1][4] |
| Disposal Method | Dispose of surplus and non-recyclable products via a licensed waste disposal contractor. | [1] |
| Container Disposal | Empty containers may retain product residues and must be disposed of in a safe way. | [1] |
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for complete and accurate information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
